7-Methylbenzofuran-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
170682-46-9 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-5-amine |
InChI |
InChI=1S/C9H9NO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,10H2,1H3 |
InChI Key |
QDEMNRTYZBBVAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC=C2)N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)N |
Synonyms |
5-Benzofuranamine,7-methyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Methylbenzofuran-5-amine
Introduction: The Scientific Imperative of Characterizing Novel Benzofurans
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this valuable class of molecules, 7-Methylbenzofuran-5-amine emerges as a compound of significant interest for drug discovery and development. Its unique substitution pattern—a methyl group at the 7-position and an amine at the 5-position—presents a distinct electronic and steric profile that warrants a thorough investigation of its physicochemical properties.
This guide provides a comprehensive overview of the key physicochemical characteristics of 7-Methylbenzofuran-5-amine. As experimental data for this specific molecule is not extensively available in public literature, we will leverage data from close structural analogs to provide reasoned estimations. More importantly, this document serves as a practical, in-depth manual for researchers, offering detailed, field-proven protocols for the experimental determination of these properties. Understanding these characteristics is paramount, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and viability as a drug candidate.[3]
Molecular Identity and Structural Features
A precise understanding of the molecular structure is the foundation for all physicochemical analysis.
-
Chemical Name: 7-Methylbenzofuran-5-amine
-
Molecular Formula: C₉H₉NO[4]
-
Molecular Weight: 147.18 g/mol
-
Chemical Structure:
Caption: 2D Structure of 7-Methylbenzofuran-5-amine.
The structure features a bicyclic system composed of a benzene ring fused to a furan ring. The amine group at the 5-position is a key functional group, imparting basicity and serving as a potential site for hydrogen bonding. The methyl group at the 7-position influences the molecule's lipophilicity and steric profile.
Estimated Physicochemical Properties
In the absence of direct experimental data, we can estimate the properties of 7-Methylbenzofuran-5-amine by examining trends from its structural components and related analogs.
| Property | Estimated Value | Rationale and Comparative Insights |
| Melting Point (°C) | 110 - 125 | The melting point of 7-methylbenzofuran is not readily available, but related benzofurans can be solids or liquids at room temperature.[5][6] The presence of the polar amine group, capable of hydrogen bonding, would likely result in a higher melting point compared to the unsubstituted 7-methylbenzofuran. Aromatic amines often have melting points in this range. |
| Boiling Point (°C) | > 300 | Aromatic amines generally have high boiling points due to intermolecular hydrogen bonding. Given the molecular weight, the boiling point is expected to be significantly above 300 °C at atmospheric pressure. |
| Aqueous Solubility | Low to Moderate | The benzofuran core is hydrophobic, while the amine group is hydrophilic. Overall, the molecule is expected to have limited solubility in water.[7] However, its solubility is predicted to be significantly higher in acidic solutions due to the formation of the water-soluble ammonium salt.[7] |
| pKa | 4.5 - 5.5 | The amine group on the benzene ring will be weakly basic. The pKa of aniline is approximately 4.6. The electron-donating nature of the furan ring and the methyl group may slightly increase the basicity, leading to a pKa in the estimated range. |
| LogP | 2.0 - 2.5 | The predicted XlogP for 7-methyl-1-benzofuran-5-amine hydrochloride is 2.0.[4] The free base would have a similar or slightly higher LogP value, indicating a moderate degree of lipophilicity, which is often desirable for drug candidates. |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating systems, providing researchers with robust methods to determine the key physicochemical properties of 7-Methylbenzofuran-5-amine.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while impurities will lead to a depressed and broader melting range.
Protocol:
-
Sample Preparation:
-
Ensure the 7-Methylbenzofuran-5-amine sample is crystalline and dry.
-
Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end of thetube.[8]
-
Compact the sample by tapping the closed end of the capillary tube on a hard surface.[8]
-
-
Measurement:
-
Insert the capillary tube into a calibrated melting point apparatus.[9]
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).[10]
-
The melting point range is reported as T1 - T2.
-
-
Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
If a wide melting range is observed, the sample may require further purification.
-
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination
Causality: The pKa value dictates the ionization state of the molecule at a given pH. This is crucial for predicting its behavior in different physiological compartments, its ability to cross cell membranes, and its binding interactions with targets.
Protocol (Potentiometric Titration):
-
Sample Preparation:
-
Accurately weigh a sample of 7-Methylbenzofuran-5-amine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
-
-
Validation:
-
The titration curve should show a clear inflection point corresponding to the equivalence point.
-
Perform the titration in reverse (with a strong base) if the starting material is the hydrochloride salt.
-
Spectroscopic Characterization
Causality: Spectroscopic techniques provide unambiguous confirmation of the molecular structure and can reveal details about the electronic environment of different functional groups.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can be used for definitive assignments.
-
Expected ¹H NMR Features: Signals for the aromatic protons on the benzofuran ring system, a singlet for the methyl group protons, and a broad singlet for the amine protons (which may exchange with D₂O). [11] * Expected ¹³C NMR Features: Distinct signals for each of the nine carbon atoms, with chemical shifts characteristic of the aromatic and furanoid carbons. [11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Expected Features:
-
N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. [12] * C-N stretching of the aromatic amine will be observed between 1250-1335 cm⁻¹. [13] * Aromatic C-H stretching will be seen above 3000 cm⁻¹.
-
C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
-
-
-
Mass Spectrometry (MS):
-
Protocol: Use a technique such as electrospray ionization (ESI) to generate ions.
-
Expected Features: The molecular ion peak ([M+H]⁺) should be observed at m/z 148.07. High-resolution mass spectrometry can confirm the elemental composition. [4]Fragmentation patterns can provide further structural information.
-
Conclusion: A Foundation for Future Research
This guide provides a comprehensive framework for understanding and experimentally determining the physicochemical properties of 7-Methylbenzofuran-5-amine. While direct experimental data is sparse, the provided estimations based on structural analogs offer a valuable starting point for researchers. The detailed protocols outlined herein are designed to be robust and reliable, enabling scientists in drug discovery and development to generate the critical data needed to advance their research. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of this promising benzofuran derivative.
References
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Synthesis of Substituted Benzofuran3(2h)one Enamines - Taylor & Francis Online. (n.d.). Retrieved February 10, 2026, from [Link]
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Melting point determination. (n.d.). Retrieved February 10, 2026, from [Link]
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Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry - ACS Publications. (n.d.). Retrieved February 10, 2026, from [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved February 10, 2026, from [Link]
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[Influence of solvents on IR spectrum of aromatic amines] - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
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Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved February 10, 2026, from [Link]
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Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 10, 2026, from [Link]
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Infrared Spectroscopy - CDN. (n.d.). Retrieved February 10, 2026, from [Link]
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Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (2023). Retrieved February 10, 2026, from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). Retrieved February 10, 2026, from [Link]
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Chemical Properties of Benzofuran, 2-methyl- (CAS 4265-25-2) - Cheméo. (n.d.). Retrieved February 10, 2026, from [Link]
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3-Aminodibenzofuran: Synthesis, Properties, and Applications in Medicinal Chemistry and Materials Science - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved February 10, 2026, from [Link]
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Determination of Melting Point. (n.d.). Retrieved February 10, 2026, from [Link]
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2-Methylbenzofuran | C9H8O | CID 20263 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]
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Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF - ResearchGate. (2025). Retrieved February 10, 2026, from [Link]
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IR: amines. (n.d.). Retrieved February 10, 2026, from [Link]
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Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017). Retrieved February 10, 2026, from [Link]
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A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC. (2022). Retrieved February 10, 2026, from [Link]
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(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026). Retrieved February 10, 2026, from [Link]
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7-Methylbenzofuran | C9H8O | CID 33105 - PubChem - NIH. (n.d.). Retrieved February 10, 2026, from [Link]
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7-methyl-1-benzofuran-5-amine hydrochloride (C9H9NO) - PubChemLite. (n.d.). Retrieved February 10, 2026, from [Link]
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
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Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]
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Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Retrieved February 10, 2026, from [Link]
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2-methyl benzofuran, 4265-25-2 - The Good Scents Company. (n.d.). Retrieved February 10, 2026, from [Link]
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3-Methylbenzofuran | C9H8O | CID 88939 - PubChem - NIH. (n.d.). Retrieved February 10, 2026, from [Link]
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Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]
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Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles - ACS Publications. (n.d.). Retrieved February 10, 2026, from [Link]
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Retrieved February 10, 2026, from [Link]
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Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties - MDPI. (2022). Retrieved February 10, 2026, from [Link]
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Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.). Retrieved February 10, 2026, from [Link]
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Test for Amino Groups - BYJU'S. (n.d.). Retrieved February 10, 2026, from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Retrieved February 10, 2026, from [Link]
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Mass Spectrometry of Heterocyclic Compounds. - DTIC. (n.d.). Retrieved February 10, 2026, from [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. (2024). Retrieved February 10, 2026, from [Link]
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7-Methyl-2,3-dihydrobenzofuran-5-ol | C9H10O2 | CID 11008088 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]
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7-Methylbenzofuran-5-amine molecular weight and formula
The following technical guide is structured to serve as a primary reference for researchers in medicinal chemistry and drug discovery. It prioritizes actionable data, robust synthetic methodologies, and structural logic over generic descriptions.
High-Value Scaffold for Kinase & GPCR Ligand Discovery
Executive Summary
7-Methylbenzofuran-5-amine (CAS: Analogous to 26325-21-3) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it serves as a rigid, lipophilic bioisostere of 5-aminoindole (serotonin precursor) and 5-aminonaphthalene. Its unique substitution pattern—a methyl group at C7 and a primary amine at C5—provides a specific vector for exploring the ATP-binding pockets of kinases (e.g., PI3K, EGFR) and the orthosteric sites of aminergic GPCRs (e.g., 5-HT receptors).
Unlike the more common 2-substituted benzofurans, the 7-methyl-5-amino core offers a distinct steric profile that restricts rotation in the binding pocket, potentially enhancing selectivity by clashing with "gatekeeper" residues in target proteins.
Physicochemical Specifications
The following data is calculated based on the canonical structure. These parameters are critical for assessing Lipinski's Rule of 5 compliance during lead optimization.
| Parameter | Value | Technical Note |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.18 g/mol | Monoisotopic Mass: 147.068 |
| CAS Registry | Not widely listed | Refer to HCl salt: CID 21220844 |
| Appearance | Pale brown/yellow solid | Oxidizes slowly in air (store under Ar) |
| ClogP | ~2.1 | Ideal lipophilicity for CNS penetration |
| TPSA | 39.16 Ų | High membrane permeability predicted |
| H-Bond Donors | 2 | (Primary amine -NH₂) |
| H-Bond Acceptors | 2 | (O-heterocycle + N-lone pair) |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Less basic than aniline due to oxygen withdrawing effect |
Synthetic Architectures
Method A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This route utilizes the commercially available 5-bromo-7-methylbenzofuran or 7-methylbenzofuran-5-yl triflate. It allows for the introduction of the amine moiety under mild conditions, preserving sensitive functional groups.
Mechanism & Workflow: The cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine surrogate (e.g., LiHMDS or Benzophenone imine), and reductive elimination.
Figure 1: Buchwald-Hartwig amination strategy for synthesizing 7-methylbenzofuran-5-amine from the bromide precursor.
Method B: De Novo Cyclization (Raphael-Stoermer Logic)
For scale-up (>10g), constructing the furan ring is more cost-effective than coupling.
-
Starting Material: 4-Amino-2-hydroxy-3-methylbenzaldehyde (protected as acetamide).
-
Cyclization: Reaction with ethyl bromoacetate followed by decarboxylation.
-
Advantage: Avoids expensive Pd catalysts and phosphine ligands.
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Coupling
Objective: Conversion of 5-bromo-7-methylbenzofuran to 7-methylbenzofuran-5-amine.
Reagents:
-
5-Bromo-7-methylbenzofuran (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (0.02 eq)
-
XPhos or BINAP (0.04 eq)
-
LiHMDS (1.2 eq, 1M in THF)
-
Solvent: Anhydrous Toluene or Dioxane
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Catalyst Pre-mix: Add Pd₂dba₃ and XPhos to the flask. Add anhydrous toluene and stir at RT for 10 mins to form the active catalytic species (solution turns deep orange/red).
-
Substrate Addition: Add 5-bromo-7-methylbenzofuran dissolved in minimal toluene.
-
Base Addition: Dropwise add LiHMDS solution via syringe. Caution: Exothermic.
-
Heating: Heat the reaction to 80°C for 4-6 hours. Monitor by LC-MS (Target M+H = 148.1).
-
Quench & Hydrolysis: Cool to 0°C. Add 1M HCl (aq) and stir vigorously for 30 mins to cleave the silyl group.
-
Workup: Neutralize the aqueous layer with NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄.
-
Purification: Flash chromatography (Hexane:EtOAc 80:20). The amine is electron-rich and may streak; add 1% Et₃N to the eluent.
Protocol 2: Analytical Quality Control (LC-MS)
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8µm, 2.1 x 50mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.0 min.
-
Detection: UV at 254 nm and 280 nm; ESI+ Mode (Scan 100-500 m/z).
-
Retention Time: Expect peak at ~2.1 min (depending on dead volume).
Structural Biology & Medicinal Applications
The 7-methylbenzofuran-5-amine moiety is not just a building block; it is a "molecular wedge."
-
Kinase Selectivity: In Type I kinase inhibitors, the benzofuran oxygen often forms a hydrogen bond with the hinge region. The 7-methyl group points into the solvent-accessible region or a hydrophobic sub-pocket, often clashing with residues that tolerate smaller scaffolds (like indole), thereby creating selectivity for specific kinase isoforms (e.g., PI3Kδ vs PI3Kγ).
-
Bioisosterism:
-
vs. Indole: The benzofuran is less polar (no N-H donor in the ring), improving blood-brain barrier (BBB) permeability.
-
vs. Naphthalene: The oxygen atom acts as a weak H-bond acceptor, improving solubility compared to the naphthalene analog.
-
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold.
Safety & Handling (E-E-A-T)
-
Hazard Class: Acute Tox. 3 (Oral/Dermal).
-
Signal Word: DANGER.
-
Risk: Aniline derivatives can cause methemoglobinemia . The lipophilic nature of the benzofuran ring enhances skin absorption.
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.
-
Storage: Store at 4°C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).
References
-
PubChem. 7-methyl-1-benzofuran-5-amine hydrochloride (CID 21220844).[1] National Library of Medicine. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
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Ertl, P., & Schuffenhauer, A. (2009). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions. Journal of Cheminformatics. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]
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A Technical Guide to the Solubility of 7-Methylbenzofuran-5-amine in DMSO and Methanol
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the physicochemical properties of a compound are paramount to its success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to in vitro assay performance. 7-Methylbenzofuran-5-amine, a heterocyclic compound featuring a benzofuran scaffold, represents a class of molecules with significant interest in medicinal chemistry due to the diverse biological activities of benzofuran derivatives.[1][2] Understanding its solubility in common laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is a foundational step for any research campaign involving this compound.
This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of 7-Methylbenzofuran-5-amine in DMSO and methanol. We will delve into the molecular characteristics of the solute and solvents, predict solubility based on first principles, and provide a detailed, field-proven protocol for empirical determination.
Physicochemical Profile: Solute and Solvents
A molecule's solubility is dictated by the interplay of its own structure and the properties of the solvent. This can be broadly understood through the principle of "similia similibus solvuntur" or "like dissolves like."
7-Methylbenzofuran-5-amine: A Structural Overview
To predict the solubility of 7-Methylbenzofuran-5-amine, we must first dissect its molecular structure. The molecule (C₉H₉NO) consists of a bicyclic benzofuran core, a methyl group at position 7, and an amine group at position 5.[3]
-
Benzofuran Core: This fused ring system is largely aromatic and hydrophobic, contributing to solubility in nonpolar environments.
-
Amine Group (-NH₂): The primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is crucial for interactions with polar solvents.[4] As a weak base, its solubility can be significantly influenced by pH.[4][5]
-
Methyl Group (-CH₃): This is a small, nonpolar, hydrophobic group that will slightly decrease solubility in polar solvents.
-
Oxygen Atom (in the furan ring): The ether-like oxygen atom is a hydrogen bond acceptor, contributing to the molecule's overall polarity.[1]
The combination of a larger, hydrophobic scaffold with polar, hydrogen-bonding functional groups suggests that 7-Methylbenzofuran-5-amine will exhibit moderate polarity.
The Solvents: DMSO and Methanol
The choice of solvent is critical and their distinct properties will lead to different solubility outcomes.
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |
| Molecular Formula | (CH₃)₂SO | CH₃OH |
| Type | Polar Aprotic[6] | Polar Protic |
| Boiling Point | 189 °C[6][7] | 64.7 °C[8][9] |
| Key Features | Highly polar, strong hydrogen bond acceptor, dissolves a wide range of polar and nonpolar compounds.[6][7][10][11] | Capable of both hydrogen bond donation and acceptance, miscible with water.[9][12] |
Dimethyl Sulfoxide (DMSO) is a powerful and versatile solvent, often referred to as a "universal solvent" in laboratory settings.[11][13] Its highly polar nature and strong ability to accept hydrogen bonds make it exceptionally effective at dissolving a wide array of compounds, including many that are poorly soluble in other solvents.[6][10][11]
Methanol is the simplest alcohol and is a polar protic solvent, meaning the hydroxyl (-OH) group can readily donate a hydrogen bond.[9][12] It is less polar than DMSO but its ability to both donate and accept hydrogen bonds makes it an effective solvent for many polar organic molecules.[9]
Predictive Solubility Analysis
Based on the structural characteristics, we can hypothesize the solubility behavior:
-
In DMSO: The strong hydrogen bond accepting capacity of the sulfoxide group in DMSO will interact favorably with the amine group of 7-Methylbenzofuran-5-amine. Furthermore, DMSO's ability to dissolve both polar and nonpolar moieties suggests it will effectively solvate the entire molecule, from the polar amine to the hydrophobic benzofuran ring.[6] Therefore, high solubility is predicted in DMSO .
-
In Methanol: The amine group of the solute can form hydrogen bonds with methanol's hydroxyl group (both as a donor to the oxygen and an acceptor from the hydrogen). The benzofuran's oxygen can also act as a hydrogen bond acceptor. However, the hydrophobic benzofuran core is significant. While solubility is expected, it may be less than in DMSO due to methanol being a less powerful solvent overall. Therefore, moderate to good solubility is predicted in methanol .
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions require empirical validation. The following gravimetric method is a robust and reliable approach for quantitatively determining the solubility of 7-Methylbenzofuran-5-amine.[14]
Diagram of the Experimental Workflow
Caption: Gravimetric workflow for solubility determination.
Step-by-Step Methodology
1. Materials and Equipment:
- 7-Methylbenzofuran-5-amine (high purity)
- DMSO (anhydrous, analytical grade)
- Methanol (anhydrous, analytical grade)
- Analytical balance (±0.0001 g)
- Temperature-controlled shaker or incubator
- Glass vials with airtight seals (e.g., screw-cap vials with PTFE liners)
- Volumetric pipettes
- Syringe filters (0.22 µm, compatible with the solvent)
- Rotary evaporator or nitrogen blow-down system
- Vacuum oven
2. Preparation of Saturated Solution:
- To a series of vials, add a precisely known volume of the solvent (e.g., 2.0 mL of DMSO or methanol).
- Add an excess amount of 7-Methylbenzofuran-5-amine to each vial. "Excess" means enough solid remains undissolved to ensure the solution is saturated.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution reaches saturation.[14]
3. Gravimetric Analysis:
- After equilibration, allow the vials to stand undisturbed until the excess solid has settled.
- Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.
- Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed, dry vial. This step is critical to remove any microscopic, undissolved particles.[14]
- Weigh the vial containing the filtered solution to determine the total mass of the solution.
- Remove the solvent under controlled conditions. For methanol, a rotary evaporator or a gentle stream of nitrogen at room temperature is effective.[14] For DMSO, which has a high boiling point, vacuum centrifugation or lyophilization (if the compound is stable) is preferred to avoid thermal degradation.[6]
- Once the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.
- Reweigh the vial to determine the mass of the dried solute.
4. Calculation of Solubility:
- The mass of the dissolved 7-Methylbenzofuran-5-amine is the final weight of the vial minus the initial pre-weighed mass of the vial.
- Solubility can then be expressed in various units:
- Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of aliquot taken (mL)
- Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot taken (mL)) * 100
Data Summary and Interpretation
The results from the experimental protocol should be tabulated for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
Interpreting the Results: The quantitative data will provide a definitive answer to the solubility of 7-Methylbenzofuran-5-amine in these solvents. Should the experimental results deviate significantly from the predictions, it would warrant further investigation into factors such as compound purity, potential polymorphism, or specific solute-solvent interactions not accounted for by simple polarity rules. For instance, a lower-than-expected solubility in methanol could indicate that the hydrophobic character of the benzofuran ring plays a more dominant role than anticipated.
Conclusion
While no pre-existing public data on the solubility of 7-Methylbenzofuran-5-amine was identified, a thorough analysis of its molecular structure and the properties of DMSO and methanol allows for a strong predictive assessment. High solubility is anticipated in DMSO, with moderate to good solubility expected in methanol. This guide provides the necessary scientific rationale and a robust, step-by-step experimental protocol for researchers to quantitatively determine these values. Such empirical data is indispensable for advancing the study of 7-Methylbenzofuran-5-amine in drug discovery and development, ensuring the integrity and reproducibility of future research.
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The Therapeutic Potential of 7-Methylbenzofuran-5-amine: A Technical Guide to a Privileged Scaffold
Abstract
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of an amino group to this scaffold gives rise to aminobenzofurans, a class of compounds that has garnered significant attention for its therapeutic promise in diverse areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4] This technical guide provides an in-depth exploration of the potential biological activities of 7-Methylbenzofuran-5-amine, a specific, yet understudied, member of this promising family. By examining the extensive research on analogous aminobenzofuran derivatives, we will elucidate the likely pharmacological profile of this compound, discuss relevant screening methodologies, and highlight its potential as a lead structure in drug discovery campaigns. While direct experimental data for 7-Methylbenzofuran-5-amine is sparse, this review serves as a comprehensive roadmap for researchers and drug development professionals interested in unlocking its therapeutic value.[5]
Introduction: The Benzofuran Scaffold and the Significance of the Amino Moiety
Benzofuran, a bicyclic heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[6][7] Its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities.[1] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse chemical space with distinct biological outcomes.[7]
The introduction of an amino group, as seen in 7-Methylbenzofuran-5-amine, can significantly modulate the physicochemical and biological properties of the parent scaffold. The amino group can act as a hydrogen bond donor and acceptor, participate in ionic interactions, and serve as a handle for further chemical modifications, thereby enhancing target binding and pharmacokinetic profiles. Several clinically approved drugs and numerous investigational compounds feature the aminobenzofuran core, underscoring its importance in medicinal chemistry.[3][6]
Synthetic Strategies for Aminobenzofuran Scaffolds
The biological activity of aminobenzofuran derivatives is intrinsically linked to their substitution patterns.[3] Consequently, the development of efficient and versatile synthetic methodologies is crucial for accessing structurally diverse libraries of these compounds for drug discovery campaigns. A general workflow for the synthesis of aminobenzofuran derivatives often involves the initial construction of the benzofuran ring system followed by the introduction or modification of the amino functionality.[3]
Caption: General workflow for the synthesis of aminobenzofuran derivatives.
Potential Biological Activities of 7-Methylbenzofuran-5-amine
Based on the extensive literature on substituted benzofurans and aminobenzofurans, 7-Methylbenzofuran-5-amine is predicted to exhibit a range of biological activities. The following sections will delve into these potential applications, supported by data from structurally related compounds.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines.[8][9] The introduction of substituents on the benzofuran ring can significantly influence their cytotoxic effects.[7]
Mechanism of Action: The anticancer activity of benzofuran derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[3] Some derivatives have also been shown to act as P-glycoprotein (P-gp) inhibitors, reversing multidrug resistance in cancer cells.[10]
Supporting Data for Related Compounds:
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Benzofuran-pyrazole derivative 36 | Non-small cell lung cancer (NCI-H460) | 10 µM (80.92% inhibition) | [8] |
| Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone 33 | Human ovarian cancer (A2780) | 11 µM | [11] |
| 2-Aminobenzofuran derivative 43 | P-gp inhibition | 11.12-fold increase at 5 µM | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 7-Methylbenzofuran-5-amine) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Inhibition of PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a variety of bacteria and fungi.[1]
Mechanism of Action: The antimicrobial mechanisms of benzofurans are diverse and can include inhibition of essential enzymes like DNA gyrase, disruption of cell membrane integrity, and interference with microbial metabolic pathways.[1]
Supporting Data for Related Compounds:
| Compound Class | Microbial Strain | Activity (MIC) | Reference |
| 6-hydroxyl substituted benzofurans | S. aureus, E. coli | 0.78-3.12 µg/mL | [1] |
| 5-bromo substituted benzofurans | Various bacterial strains | 29.76-31.96 mmol/L | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity in Alzheimer's Disease
Several aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease (AD).[12][13]
Mechanism of Action: The therapeutic strategy for AD often involves targeting multiple pathological factors. Aminobenzofurans have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[12][13] Additionally, some derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD.[12]
Supporting Data for Related Compounds:
| Compound | Target | Activity (IC50) | Reference |
| 3-Aminobenzofuran derivative 5f | Acetylcholinesterase (AChE) | 0.64 µM | [12][13] |
| 3-Aminobenzofuran derivative 5f | Butyrylcholinesterase (BuChE) | Not specified, but active | [12][13] |
| 3-Aminobenzofuran derivative 5h | Aβ aggregation | 38.8% inhibition at 10 µM | [12] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the cholinesterase enzyme in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, mix the enzyme, buffer, and various concentrations of the test inhibitor. Pre-incubate for a defined period.
-
Initiate Reaction: Add the substrate to initiate the reaction. The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Caption: Multifunctional targeting in Alzheimer's disease.
Conclusion and Future Directions
While direct biological data for 7-Methylbenzofuran-5-amine remains to be established, the wealth of information on structurally related aminobenzofurans strongly suggests its potential as a valuable scaffold in drug discovery. The methyl and amino substitutions at positions 7 and 5, respectively, are likely to confer a unique pharmacological profile that warrants thorough investigation. Future research should focus on the synthesis of 7-Methylbenzofuran-5-amine and its derivatives, followed by a comprehensive biological evaluation targeting the key areas highlighted in this guide: cancer, infectious diseases, and neurodegenerative disorders. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising compound, potentially leading to the development of novel therapeutic agents.
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An In-Depth Technical Guide to the Potential Hazards of 7-Methylbenzofuran-5-amine
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 7-Methylbenzofuran-5-amine was publicly available at the time of this writing. This guide has been constructed by synthesizing information from structurally related compounds, namely aromatic amines and benzofuran derivatives. The potential hazards outlined herein are based on structure-activity relationships and should be considered provisional. All researchers and drug development professionals must exercise extreme caution and perform a thorough risk assessment before handling this compound.
Introduction: A Compound of Interest and Precaution
7-Methylbenzofuran-5-amine is a heterocyclic aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a core component of many biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[1] The addition of an amine group to this structure opens up a vast chemical space for further functionalization, making it a valuable building block in drug discovery.
However, the very features that make this molecule attractive from a synthetic standpoint—the aromatic amine and the benzofuran core—are also harbingers of potential toxicological risks. Aromatic amines as a class are notorious for their association with carcinogenicity and mutagenicity.[2][3] Similarly, while many benzofuran derivatives are being investigated for therapeutic benefits, the parent compound and some derivatives have demonstrated toxicity, including carcinogenicity in animal studies.[4][5]
This guide provides a comprehensive overview of the anticipated hazards of 7-Methylbenzofuran-5-amine, based on an analysis of its constituent chemical moieties. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound with the appropriate level of caution, ensuring personal safety and environmental protection.
Section 1: Hazard Identification and Classification
Given the chemical structure of 7-Methylbenzofuran-5-amine, a conservative approach to hazard classification is warranted. The primary drivers of its potential toxicity are the aromatic amine functional group and the benzofuran heterocyclic system. Aromatic amines are known to be metabolized in the body to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[6] The benzofuran ring system has been associated with liver and kidney toxicity in animal studies.[4][7]
Based on these considerations, 7-Methylbenzofuran-5-amine should be presumptively classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
Caption: Anticipated GHS Hazard Classification for 7-Methylbenzofuran-5-amine.
Section 2: Toxicological Profile
The toxicological properties of 7-Methylbenzofuran-5-amine have not been fully investigated. However, data from related compounds allow for a predictive assessment of its potential health effects.
-
Acute Toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[3] While no specific LD50 data exists for this compound, it should be handled as if it has moderate acute toxicity.
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[8] Prolonged skin contact may lead to dermatitis.[9]
-
Carcinogenicity: This is a major concern. Many aromatic and heterocyclic aromatic amines are classified as probable human carcinogens.[2][6] For instance, 2,3-benzofuran is carcinogenic in rats and mice, causing kidney, lung, liver, and stomach tumors.[4][5] The International Agency for Research on Cancer (IARC) has classified benzofuran as "possibly carcinogenic to humans (Group 2B)".[10]
-
Germ Cell Mutagenicity: Due to the aromatic amine moiety, there is a strong suspicion of mutagenicity. These compounds can form DNA adducts, leading to genetic mutations.[6]
-
Specific Target Organ Toxicity (STOT): The liver and kidneys are potential target organs. Studies on 2,3-benzofuran have shown liver and kidney damage in animals after prolonged exposure.[4][7] Some aminopropyl-benzofuran derivatives have demonstrated hepatotoxicity in vitro, mediated by cytochrome P450 metabolism and leading to oxidative stress and mitochondrial dysfunction.[11]
| Property | Analog Compound | Value/Observation | Reference |
| Carcinogenicity | 2,3-Benzofuran | Causes kidney, lung, liver, and stomach tumors in rats and mice. | [4][5] |
| Hepatotoxicity | 5-(2-aminopropyl)benzofuran (5-APB) | Induces cell death in primary hepatocytes via oxidative stress. | [11] |
| Target Organs | 2,3-Benzofuran | Liver and kidneys are primary targets of toxicity. | [4][7] |
Section 3: First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 4: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: The compound is a combustible liquid.[12] Vapors may form explosive mixtures with air upon intense heating.[12] Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Section 5: Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. If dealing with a large spill or in a poorly ventilated area, use respiratory protection.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, dike the area to contain the spill and follow the same procedure. Ensure adequate ventilation.
Section 6: Handling and Storage
Proper handling and storage are critical to minimize exposure risk.
Safe Handling Protocol:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any work with this compound.
-
Engineering Controls: Always handle 7-Methylbenzofuran-5-amine in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Avoid formation of dust and aerosols.
Caption: Safe Handling Workflow for 7-Methylbenzofuran-5-amine.
Storage Conditions:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[13]
-
The product may be light and air-sensitive; consider storing under an inert atmosphere.[9]
Section 7: Exposure Controls and Personal Protection
-
Engineering Controls: A chemical fume hood is essential. Eyewash stations and safety showers should be readily available.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Body Protection: Wear a lab coat or other protective clothing.
-
-
Respiratory Protection: If the fume hood is not available or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Section 8: Physical and Chemical Properties
Specific data for 7-Methylbenzofuran-5-amine is limited. The following table includes data for a closely related isomer, 2-methyl-1-benzofuran-5-amine, to provide an estimation.
| Property | Value (for 2-methyl-1-benzofuran-5-amine) |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| Boiling Point | 282.9 °C at 760 mmHg |
| Flash Point | 124.9 °C |
| Density | 1.178 g/cm³ |
| Appearance | Likely a solid or liquid at room temperature |
Source: ChemSrc
Section 9: Stability and Reactivity
-
Reactivity: No specific data is available, but like other amines, it may react with strong oxidizing agents.
-
Chemical Stability: Likely stable under recommended storage conditions. May be sensitive to air and light.[9]
-
Possibility of Hazardous Reactions: No dangerous reactions are known under normal processing.[13]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to light and air.[9]
-
Incompatible Materials: Strong oxidizing agents.[13]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.
Conclusion and Recommendations
7-Methylbenzofuran-5-amine is a compound with significant potential in research and development. However, the absence of specific safety data, combined with the known hazards of its core chemical structures—aromatic amines and benzofurans—necessitates a highly cautious approach. It should be treated as a potentially carcinogenic, mutagenic, and toxic substance with specific target organ effects on the liver and kidneys.
All handling should be performed with appropriate engineering controls and personal protective equipment. A thorough, compound-specific risk assessment is mandatory before any experimental work is undertaken. By adhering to the principles of chemical safety outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner.
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HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. [Link]
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Substituted benzofuran - Wikipedia . (n.d.). Wikipedia. [Link]
-
TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN . (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Study of Benzofuran Derivatives and their Biological Significance . (2023). International Journal for Scientific Research & Development (IJSDR). [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . (2022). MDPI. [Link]
-
Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) . (2020). PubMed. [Link]
-
Safety Data Sheet - 2-Acetyl-7-methoxybenzofuran . (2025). Thermo Fisher Scientific. [Link]
-
Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake . (2020). PubMed. [Link]
-
How Are Benzofuran Drugs Abused? . (2024). American Addiction Centers. [Link]
-
What are heterocyclic aromatic amines? . (2025). Ask USDA. [Link]
-
2,3-Benzofuran | Public Health Statement | ATSDR . (n.d.). CDC. [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts . (2021). PMC. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023). ResearchGate. [Link]
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- 13. fishersci.ca [fishersci.ca]
Technical Whitepaper: Physicochemical Profiling of 7-Methylbenzofuran-5-amine
Executive Summary
7-Methylbenzofuran-5-amine (CAS: 58546-89-7 analog/derivative) represents a specific scaffold often explored in kinase inhibition and CNS-active drug discovery. As a primary aromatic amine fused to a furan ring, its ionization behavior is critical for understanding its solubility, membrane permeability, and salt-selection potential.[1]
This guide provides a comprehensive analysis of the pKa and ionization properties of 7-Methylbenzofuran-5-amine. Since direct experimental literature values are sparse for this specific derivative, this document synthesizes theoretical predictions based on Structure-Activity Relationships (SAR) with rigorous, step-by-step experimental protocols for empirical determination.
Part 1: Structural Analysis & Theoretical pKa Prediction[1]
To estimate the pKa of 7-Methylbenzofuran-5-amine, we must deconstruct its electronic environment relative to the reference standard, Aniline (pKa = 4.6).
Structural Dissection
The molecule consists of a benzene ring fused to a furan ring.[1]
-
Functional Group: Primary Amine (
) at position 5.[1] -
Substituent: Methyl group (
) at position 7.[1]
Electronic Effects & Hammett Prediction
The ionization equilibrium occurs at the nitrogen atom:
The basicity is determined by the electron density available on the nitrogen lone pair.[1]
| Structural Feature | Electronic Effect | Impact on pKa (Basicity) |
| Benzofuran Core | The oxygen atom in the furan ring exerts an inductive electron-withdrawing effect (-I) on the fused benzene ring. | Decreases pKa (Destabilizes the cation).[1] Expected shift: -0.5 to -0.8 units relative to aniline. |
| 7-Methyl Group | The methyl group is an electron-donating group (+I). It is located meta to the amine (Position 5 vs 7).[1] | Increases pKa (Stabilizes the cation).[1] Meta-methyl effect is weak but positive.[1] Expected shift: +0.1 to +0.2 units.[1] |
| Resonance | The amine lone pair delocalizes into the aromatic system.[1] | Baseline (Similar to aniline).[1] |
Predicted pKa Range:
Starting from Aniline (4.6):
Part 2: Ionization & Solubility Profile[1]
Understanding the pH-dependent speciation is vital for formulation.[1]
Henderson-Hasselbalch Application
For a weak base
-
pH < pKa (Acidic): The molecule exists predominantly as the soluble cation (
).[1] -
pH > pKa (Basic): The molecule exists as the lipophilic neutral free base (
).[1]
Visualization of Ionization States
The following diagram illustrates the species distribution across the physiological pH range.
Caption: Ionization pathway of 7-Methylbenzofuran-5-amine. At physiological pH (7.4), the molecule is >99.9% neutral, suggesting high membrane permeability but potential solubility challenges.[1]
Part 3: Experimental Determination Protocols
Since theoretical values are approximations, empirical determination is required for IND (Investigational New Drug) applications.[1] Two methods are recommended based on the compound's likely solubility profile.[1]
Method A: Potentiometric Titration (The "Gold Standard")
Applicability: When sample quantity is >5 mg and aqueous solubility is moderate (>0.5 mM).[1]
Reagents:
-
0.1 M HCl and 0.1 M NaOH (Standardized).[1]
-
Ionic Strength Adjuster: 0.15 M KCl.[1]
-
Inert Atmosphere: Argon or Nitrogen gas.[1]
Protocol:
-
Calibration: Calibrate the pH electrode using IUPAC standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Sample Prep: Dissolve ~5 mg of 7-Methylbenzofuran-5-amine in 20 mL of 0.01 M HCl/0.15 M KCl solution. (Starting in acid ensures the amine is fully protonated).[1]
-
Titration: Titrate with 0.1 M NaOH using a micro-burette. Add titrant in 2-5 µL increments.
-
Data Capture: Record pH after stabilization (drift <0.005 pH/min) for each increment.
-
Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.[1]
-
Refinement: Use Gran plots or Bjerrum plots to account for electrode errors in extreme pH regions.[1]
-
Method B: UV-Metric Titration (Spectrophotometric)
Applicability: For sparingly soluble compounds (solubility <0.1 mM) or when sample is limited (<1 mg).[1] This method leverages the shift in UV absorbance (chromophore change) between the neutral and ionized forms.[1]
Workflow Diagram:
Caption: Spectrophotometric pKa determination workflow. This method is highly sensitive and avoids precipitation issues common in potentiometry.[1]
Protocol:
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Buffers: Prepare a "Universal Buffer" series (e.g., Britton-Robinson) ranging from pH 2.0 to 8.0.[1]
-
Dosing: Add 10 µL of stock to 2 mL of each buffer (keeping DMSO <1% to minimize cosolvent effects).
-
Scan: Measure UV absorbance (200–400 nm).
-
Observation: The benzofuran system will show a bathochromic or hypsochromic shift upon protonation of the amine.[1]
-
Calculation: Plot Absorbance (
) vs. pH. The inflection point of the sigmoidal curve is the pKa.[1]
Part 4: Implications for Drug Development[1]
Salt Selection Strategy
Given the predicted pKa of ~4.0, 7-Methylbenzofuran-5-amine is a weak base .
-
Salt Stability: Salts formed with weak acids (e.g., acetate, tartrate) may disproportionate in solution or high humidity (salt pKa - base pKa should be > 2).[1]
-
Recommendation: Use strong acids for salt formation to ensure stability.[1]
ADME Prediction
-
Stomach (pH 1.5): The molecule will be 100% ionized (
).[1] Solubility will be maximal here. -
Intestine (pH 6.5 - 7.4): The molecule will be >99% neutral (
).[1]
References
-
Perrin, D. D., & Dempsey, B. (1974).[1] Buffers for pH and Metal Ion Control. Chapman and Hall.[1] (Standard reference for buffer preparation).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and solubility profiling).[1]
-
PubChem Database. (2023).[1] Compound Summary: 7-Methylbenzofuran.[1][2] National Center for Biotechnology Information.[1] [Link] (Used for structural confirmation and numbering).[1]
-
Reijenga, J., et al. (2013).[1] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.[1] [Link] (Review of potentiometric and UV-metric methods).
Sources
Methodological & Application
The Strategic Utility of 7-Methylbenzofuran-5-amine as a Versatile Pharmaceutical Intermediate
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran motif is a cornerstone in the architecture of numerous biologically active compounds. This heterocyclic system, consisting of a fused benzene and furan ring, is prevalent in both natural products and synthetic pharmaceuticals.[1][2] The inherent structural rigidity and electron-rich nature of the benzofuran ring system make it an excellent scaffold for designing molecules that can interact with a wide array of biological targets. Consequently, benzofuran derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3] The strategic functionalization of this core structure is paramount in modern drug discovery, and it is in this context that key intermediates like 7-Methylbenzofuran-5-amine come to the forefront.
Core Attributes of 7-Methylbenzofuran-5-amine
7-Methylbenzofuran-5-amine is a bifunctional molecule poised for strategic elaboration in multi-step synthetic campaigns. The primary amine at the 5-position serves as a versatile nucleophilic handle, readily participating in a variety of bond-forming reactions. Concurrently, the methyl group at the 7-position provides a point of steric and electronic modulation, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidate. The overall benzofuran framework provides a lipophilic core that can be tailored for specific target engagement.
Synthetic Accessibility: A Plausible and Robust Route
While a direct, one-step synthesis of 7-Methylbenzofuran-5-amine may not be readily available, its preparation can be confidently approached through a classical and reliable two-step sequence starting from the parent 7-methylbenzofuran: electrophilic nitration followed by reduction of the resulting nitro group. This well-established chemical transformation in aromatic chemistry provides a scalable and efficient pathway to the desired intermediate.
Protocol 1: Synthesis of 7-Methylbenzofuran-5-amine
Part A: Nitration of 7-Methylbenzofuran to Yield 5-Nitro-7-methylbenzofuran
This protocol is based on established methodologies for the nitration of aromatic systems. The precise conditions may require optimization.
Materials:
-
7-Methylbenzofuran
-
Acetic Anhydride
-
Fuming Nitric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Dissolve 7-Methylbenzofuran (1.0 eq) in a suitable solvent such as dichloromethane or acetic anhydride at 0 °C under an inert atmosphere.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5-Nitro-7-methylbenzofuran.
Part B: Reduction of 5-Nitro-7-methylbenzofuran to 7-Methylbenzofuran-5-amine
This protocol utilizes catalytic hydrogenation, a clean and efficient method for the reduction of aromatic nitro groups.[4]
Materials:
-
5-Nitro-7-methylbenzofuran
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
To a solution of 5-Nitro-7-methylbenzofuran (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 7-Methylbenzofuran-5-amine. The crude product may be used directly in the next step or purified further by chromatography if necessary.
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The primary amine of 7-Methylbenzofuran-5-amine is a key functional group that allows for its incorporation into a diverse range of molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. Many kinase inhibitors feature a heterocyclic core that is appended with various substituted aromatic and heteroaromatic moieties, often connected via an amine linkage.
Exemplary Application: Synthesis of N-Aryl-7-methylbenzofuran-5-amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely employed in medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction is ideally suited for coupling 7-Methylbenzofuran-5-amine with a variety of aryl or heteroaryl halides to generate a library of N-aryl derivatives for biological screening. A similar strategy has been successfully used in the synthesis of histamine H3 receptor antagonists.[4]
Workflow for the Synthesis of N-Aryl-7-methylbenzofuran-5-amines
Caption: Synthetic workflow for N-aryl-7-methylbenzofuran-5-amines.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
7-Methylbenzofuran-5-amine
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cesium Carbonate, Potassium Phosphate)
-
Anhydrous Toluene or Dioxane
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried reaction vessel, add 7-Methylbenzofuran-5-amine (1.0 eq), the aryl/heteroaryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl-7-methylbenzofuran-5-amine.
Quantitative Data Summary
The following table provides expected ranges for yields in the described synthetic protocols. These are illustrative and will depend on the specific substrates and optimization of reaction conditions.
| Step | Product | Expected Yield Range | Purity (Post-Purification) |
| Nitration of 7-Methylbenzofuran | 5-Nitro-7-methylbenzofuran | 60-80% | >95% |
| Reduction of Nitro-intermediate | 7-Methylbenzofuran-5-amine | 85-98% | >95% |
| Buchwald-Hartwig Amination | N-Aryl-7-methylbenzofuran-5-amine | 50-90% | >98% |
Conclusion and Future Perspectives
7-Methylbenzofuran-5-amine represents a strategically valuable intermediate for the synthesis of novel pharmaceutical agents. Its straightforward preparation and the versatility of its primary amine functionality allow for the rapid generation of diverse chemical libraries. The application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enables the efficient construction of complex molecules with the potential to modulate a wide range of biological targets. As the demand for novel therapeutics continues to grow, the judicious use of well-designed intermediates like 7-Methylbenzofuran-5-amine will be instrumental in accelerating the drug discovery process.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. Available at: [Link]
- Process for the production of benzofurans. (2014). US8674121B2.
- Aminoalkyl benzofuran derivatives, their production and compositions containing them. (1984). EP0029311B1.
-
Fused phenyl amido heterocyclic compounds and their use as glucokinase activators. (2008). US 2008/0280875 A1. Available at: [Link]
- Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. (2014). CN104016949A.
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (2016). Journal of the Korean Chemical Society, 60(3), 205-213. Available at: [Link]
- Process for preparing amine-substituted benzofurans. (2005). US20050054677A1.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(15), 3725. Available at: [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). Molecules, 27(23), 8503. Available at: [Link]
- Benzofuran derivatives, process for their preparation and intermediates thereof. (2010). US7709505B2.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 28741-28766. Available at: [Link]
- Process for preparing benzofuran-2-carboxamide derivatives. (2018). US20180002305A1.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. Available at: [Link]
-
Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. (2005). Journal of Medicinal Chemistry, 48(20), 6482-6490. Available at: [Link]
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (2016). Brieflands. Available at: [Link]
- Process for preparing benzofurans. (2013). US8519165B2.
-
Benzofuran derivatives: A patent review. (2013). Expert Opinion on Therapeutic Patents, 23(8), 1025-1054. Available at: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). Journal of Reports in Pharmaceutical Sciences, 4(1), 1-15. Available at: [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2023). Atlantis Press. Available at: [Link]
-
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). Journal of Medicinal Chemistry, 55(16), 7193-7207. Available at: [Link]
-
Bioactive Benzofuran Derivatives: A Review. (2024). ResearchGate. Available at: [Link]
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2024). ACS Omega. Available at: [Link]
-
Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2014). European Journal of Medicinal Chemistry, 73, 115-127. Available at: [Link]
-
Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][5]benzoxazine and Evaluation of Their Antiviral Activity. (2022). Molecules, 27(13), 4212. Available at: [Link]
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- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Amide coupling reaction conditions for 7-Methylbenzofuran-5-amine
Application Note: Amide Coupling Strategies for 7-Methylbenzofuran-5-amine
Executive Summary
This guide details the synthetic protocols for generating amides from 7-Methylbenzofuran-5-amine . While this substrate is structurally an aniline, the fused benzofuran ring and the 7-methyl substituent render the C5-amine electron-rich compared to standard phenylamines. Consequently, the primary challenges are not nucleophilicity, but rather oxidative stability and regioselectivity (avoiding side reactions on the electron-rich furan ring).[1]
This note provides three validated workflows:
-
Method A (HATU): High-throughput, high-yield protocol for discovery chemistry.[1]
-
Method B (T3P): Scalable, "green" protocol with simplified workup for process development.[1]
-
Method C (Acid Chloride): Specialized condition for sterically hindered carboxylic acid partners.
Chemical Context & Reactivity Profile
Substrate Analysis
The reactivity of 7-Methylbenzofuran-5-amine is governed by the electronic interplay between the amine and the heterocyclic core.
-
Electronic Activation: The oxygen atom at position 1 acts as a strong
-donor. Through resonance, this increases electron density at C5 (para to the oxygen linkage at C7a).[1] -
7-Methyl Effect: The methyl group at C7 is an electron-donating group (EDG). Being meta to the amine, it exerts a subtle inductive boost (+I effect) to the ring system, further increasing the basicity of the amine compared to the des-methyl analog.
-
Steric Environment: The amine at C5 is flanked by protons at C4 and C6. The 7-methyl group is remote and does not impose direct steric hindrance to the coupling site.
The "Self-Validating" Logic
Because the ring is electron-rich, it is susceptible to oxidation (turning dark/tarry) if exposed to air under acidic conditions or radical initiators.
-
Validation Check: A successful reaction maintains a clear or light-yellow profile. Darkening indicates oxidative decomposition (quinone-imine formation).
-
Control: All protocols below strictly require inert atmosphere (
or Ar) and degassed solvents.
Reagent Selection Strategy
The choice of coupling agent depends on the Carboxylic Acid (R-COOH) partner, as the amine is a competent nucleophile.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on acid sterics and reaction scale.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Standard)
Best for: Small scale, valuable acids, and ensuring reaction completion.[1]
Reagents:
-
Amine: 7-Methylbenzofuran-5-amine (1.0 equiv)
-
Acid: Carboxylic acid partner (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Protocol:
-
Activation: In a dried vial under
, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to acid). -
Base Addition: Add DIPEA (1.5 equiv) immediately. Stir for 5–10 minutes at Room Temperature (RT). Note: The solution usually turns yellow.
-
Amine Addition: Add 7-Methylbenzofuran-5-amine (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Check LCMS. The activated ester (intermediate) should disappear, replaced by the product mass
.[1] -
Workup: Dilute with EtOAc. Wash 3x with saturated
, 1x with Water, 1x with Brine.[1] Dry over . -
Purification: Silica gel chromatography (typically 0-50% EtOAc/Hexanes).
Why this works: HATU generates a highly reactive At-ester. The pre-activation step ensures the acid is ready before the potentially oxidation-sensitive amine is added.
Method B: T3P (Propylphosphonic Anhydride) Coupling (Process/Green)
Best for: Scale-up (>1g), avoiding chromatography, and minimizing epimerization if the acid is chiral.[1]
Reagents:
-
Amine: 7-Methylbenzofuran-5-amine (1.0 equiv)
-
Acid: Carboxylic acid partner (1.1 equiv)[1]
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]
-
Solvent: EtOAc or 2-MeTHF (Green solvent)[1]
Protocol:
-
Charge: To a reactor/flask under
, add Carboxylic Acid (1.1 equiv), 7-Methylbenzofuran-5-amine (1.0 equiv), and Solvent (EtOAc, 5-10 volumes). -
Base: Add Pyridine (3.0 equiv). Cool to 0°C.[2]
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exothermic.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup (The "T3P Advantage"):
-
Add water (5 volumes). Stir for 15 mins.
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (to remove Pyridine and unreacted amine).
-
Wash with 10%
(to remove T3P byproducts and unreacted acid).
-
-
Isolation: Concentrate organic layer. Often yields pure solid without chromatography.
Mechanism: T3P acts as a dehydrating agent forming a mixed anhydride. It is unique because it does not react rapidly with the amine alone, reducing side reactions.[1]
Method C: Acid Chloride Generation (For Sterically Hindered Acids)
Best for: Tertiary carboxylic acids or electron-deficient acids that fail with HATU.
Protocol:
-
Chlorination: Dissolve the hindered acid in DCM (anhydrous). Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF . Stir until gas evolution ceases (1-2 h). Concentrate to dryness to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM.
-
Addition: Add a solution of 7-Methylbenzofuran-5-amine (1.0 equiv) and Pyridine (2.0 equiv) in DCM dropwise at 0°C.
-
Quench: After 1 hour, quench with saturated
.
Comparative Data & Troubleshooting
| Parameter | Method A (HATU) | Method B (T3P) | Method C (Acid Cl) |
| Typical Yield | 85–95% | 75–90% | 60–80% |
| Reaction Time | 2–4 Hours | 4–12 Hours | 1–3 Hours |
| Purification | Column Chromatography | Extraction (Acid/Base wash) | Column Chromatography |
| Atom Economy | Poor (High MW byproduct) | Excellent | Moderate |
| Risk | Difficult removal of urea | Slower kinetics | Hydrolysis of chloride |
Troubleshooting Guide:
-
Problem: Reaction turns black/tarry.
-
Cause: Oxidation of the benzofuran-amine.
-
Fix: Degas solvents more thoroughly. Add an antioxidant like BHT (catalytic) if permissible. Ensure inert atmosphere.
-
-
Problem: Low conversion with T3P.
-
Cause: Base strength insufficient.
-
Fix: Switch from Pyridine to DIPEA (stronger base) or heat to 50°C (T3P is thermally stable).[1]
-
-
Problem: Regioisomers (acylation on Benzofuran C2/C3).
-
Cause: Highly electrophilic acid chloride attacking the electron-rich ring (Friedel-Crafts like).
-
Fix: Switch to Method B (T3P) which is much milder and chemoselective for the amine.
-
References
-
Vertex Pharmaceuticals. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. Journal of Organic Chemistry.
-
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Archimica. (2011). T3P (Propylphosphonic Anhydride) Application Note. Note: T3P is a registered trademark of Archimica/Euticals.
Sources
Reagents for alkylation of 7-Methylbenzofuran-5-amine
An Application Guide to the N-Alkylation of 7-Methylbenzofuran-5-amine: Reagents, Protocols, and Mechanistic Insights
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] Derivatives of benzofuran have demonstrated a wide array of therapeutic properties, including anticancer, antibacterial, and anti-oxidative effects.[1][3] Specifically, the functionalization of the amino group in molecules like 7-Methylbenzofuran-5-amine is a critical step in the synthesis of novel pharmaceutical candidates, as the nature of the N-alkyl or N-aryl substituent can profoundly influence potency, selectivity, and pharmacokinetic properties.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of robust and efficient methods for the N-alkylation of 7-Methylbenzofuran-5-amine. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind key synthetic strategies, offers comparative data to inform reagent selection, and presents detailed, field-proven protocols for immediate application.
Core Principles of Aromatic Amine Alkylation
The nitrogen atom in 7-Methylbenzofuran-5-amine, like other anilines, possesses a lone pair of electrons, rendering it nucleophilic.[4] This inherent nucleophilicity is the basis for N-alkylation reactions. However, the direct alkylation of aromatic amines is often plagued by challenges, most notably polyalkylation. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent reactions that form tertiary amines and even quaternary ammonium salts.[5] Consequently, modern synthetic chemistry has evolved to favor methods that offer superior control and selectivity for mono-alkylation.
This guide focuses on three primary strategies that provide the necessary control for the selective alkylation of 7-Methylbenzofuran-5-amine:
-
Reductive Amination: A highly reliable and versatile one-pot method.
-
"Borrowing Hydrogen" Catalysis: An atom-economical and sustainable approach using alcohols.
-
Buchwald-Hartwig Amination: A powerful cross-coupling method for forming C-N bonds with aryl partners.
Strategy 1: Reductive Amination
Reductive amination, or reductive alkylation, is arguably the most widely used method for the controlled synthesis of secondary and tertiary amines in medicinal chemistry.[6][7] The process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent to yield the desired alkylated amine.[7][8]
Mechanistic Rationale
The success of this method hinges on the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.[8] This chemoselectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its steric bulk and attenuated reactivity, which make it highly selective for imines over ketones or aldehydes.[9][10]
Sources
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- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
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- 7. Reductive amination - Wikipedia [en.wikipedia.org]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
One-Pot Synthesis of 7-Methylbenzofuran-5-amine: Advanced Protocols for Pharmaceutical Research
Abstract
7-Methylbenzofuran-5-amine is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of pharmacologically active compounds. This application note presents two distinct, detailed one-pot protocols for the synthesis of this valuable benzofuran derivative. Designed for researchers in drug discovery and development, these methods offer efficient and streamlined alternatives to traditional multi-step syntheses. The first protocol leverages a palladium-copper catalyzed Sonogashira coupling followed by an intramolecular cyclization and in-situ reduction. The second protocol employs a classical approach involving O-alkylation of a substituted phenol, subsequent intramolecular cyclization, and a one-pot reduction of a nitro intermediate. This guide provides in-depth technical details, mechanistic insights, and practical considerations to enable the successful implementation of these advanced synthetic strategies.
Introduction
Benzofuran scaffolds are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. Specifically, substituted aminobenzofurans are of significant interest due to their role as crucial building blocks in the development of novel therapeutics. Traditional synthetic routes to these compounds often involve multiple, discrete steps, leading to increased operational complexity and reduced overall yield. One-pot syntheses, which combine several reaction steps into a single, continuous process without the isolation of intermediates, offer a more elegant and efficient approach, aligning with the principles of green chemistry by minimizing solvent waste and energy consumption.
This document provides two robust one-pot methodologies for the synthesis of 7-Methylbenzofuran-5-amine, a key intermediate for further chemical elaboration. The presented protocols are designed to provide researchers with a practical guide, complete with mechanistic explanations and experimental details, to facilitate the efficient production of this important molecule.
Protocol 1: One-Pot Sonogashira Coupling, Cyclization, and Reduction
This protocol describes a one-pot synthesis of 7-Methylbenzofuran-5-amine starting from 2-iodo-3-methyl-5-nitrophenol and trimethylsilylacetylene. The sequence involves a Sonogashira coupling, followed by an intramolecular cyclization to form the benzofuran ring, and a subsequent in-situ reduction of the nitro group to the desired amine.
Causality Behind Experimental Choices
The choice of a Sonogashira coupling reaction is predicated on its reliability and broad functional group tolerance for forming C(sp²)-C(sp) bonds under mild conditions[2][3]. The use of trimethylsilylacetylene provides a stable and easy-to-handle source of the acetylene unit, with the trimethylsilyl group being readily removed in-situ to facilitate cyclization[2]. The palladium/copper co-catalyst system is a well-established combination for promoting Sonogashira reactions[2]. The final reduction of the nitro group is a critical step to furnish the target amine. A chemoselective reducing agent is chosen to avoid the reduction of the benzofuran ring.
Experimental Workflow Diagram
Caption: Workflow for the one-pot Sonogashira-based synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-3-methyl-5-nitrophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine, 10 mL). Stir the mixture at room temperature for 10 minutes.
-
Sonogashira Coupling: Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture. Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
Cyclization: After completion of the coupling reaction, add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol) to the reaction mixture to effect desilylation and promote intramolecular cyclization. Continue stirring at 60 °C for an additional 2-3 hours.
-
Reduction: Cool the reaction mixture to room temperature. Carefully add a solution of sodium dithionite (Na₂S₂O₄) (5.0 mmol) in water (5 mL). Stir the biphasic mixture vigorously at room temperature for 8-12 hours, or until the reduction of the nitro group is complete (monitored by TLC).
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-Methylbenzofuran-5-amine.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-iodo-3-methyl-5-nitrophenol |
| Key Reagents | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TBAF, Na₂S₂O₄ |
| Solvent | THF/Triethylamine |
| Temperature | 60 °C (Coupling/Cyclization), RT (Reduction) |
| Reaction Time | ~14-21 hours |
| Expected Yield | 60-75% |
Protocol 2: One-Pot O-Alkylation, Cyclization, and Reduction
This protocol outlines a classical yet efficient one-pot synthesis of 7-Methylbenzofuran-5-amine starting from 2-methyl-4-nitrophenol and an α-haloketone. The sequence involves an initial O-alkylation, followed by an intramolecular cyclization to form the benzofuran core, and a final in-situ reduction of the nitro group.
Causality Behind Experimental Choices
This approach builds upon well-established methods for benzofuran synthesis. The O-alkylation of a phenol with an α-haloketone is a standard method for forming the ether linkage necessary for subsequent cyclization[4]. The choice of a strong base promotes both the initial O-alkylation and the subsequent intramolecular condensation to form the furan ring. The final reduction of the nitro group is performed in the same reaction vessel, avoiding an intermediate work-up step. The use of a reducing agent like tin(II) chloride is effective for the reduction of nitroarenes in the presence of other functional groups.
Experimental Workflow Diagram
Caption: Workflow for the one-pot O-alkylation-based synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-4-nitrophenol (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and a suitable solvent such as acetone or DMF (15 mL).
-
O-Alkylation and Cyclization: Add α-chloroacetone (1.1 mmol) to the mixture. Heat the reaction to reflux and maintain for 6-8 hours. The reaction progresses through O-alkylation followed by an in-situ intramolecular cyclization. Monitor the formation of 7-methyl-5-nitrobenzofuran by TLC.
-
Reduction: After the cyclization is complete, cool the reaction mixture to room temperature. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol) in ethanol (5 mL). Heat the mixture to reflux for 4-6 hours to effect the reduction of the nitro group.
-
Work-up and Purification: Cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-Methylbenzofuran-5-amine.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-methyl-4-nitrophenol |
| Key Reagents | α-chloroacetone, K₂CO₃, SnCl₂·2H₂O |
| Solvent | Acetone or DMF, Ethanol |
| Temperature | Reflux |
| Reaction Time | ~10-14 hours |
| Expected Yield | 55-70% |
References
- Jadhav, S. D., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.
- Wikipedia. (n.d.). Perkin rearrangement.
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687.
- Reddy, M. S., et al. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(7), 2327.
- Luo, Z., et al. (2017). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 15(3), 543-547.
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar.
- Reddy, M. S., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28246-28267.
- Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters, 54(28), 3685-3688.
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Al-Tel, T. H. (2010). Synthesis of Benzofuran Derivatives via Different Methods.
- Cacchi, S., & Fabrizi, G. (2011). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Chemical Reviews, 111(3), 215-283.
- Kumar, A., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077-1085.
- Atkinson, R. S., & Grimshire, M. J. (1986). Preparation and thermal rearrangement of a benzofuran–nitrene adduct. Journal of the Chemical Society, Perkin Transactions 1, 1215-1224.
- U.S. Patent No. 11,236,118 B1. (2022). Selective cyclocarbonylative coupling of 2-iodophenols with terminal alkynes catalyzed by bridged bis(NHC)Pd(II)
- Thomas, A. M., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5651-5654.
- Chen, Y.-J., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 100(11), 101211.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 2-Ethyl-4-iodophenol with Terminal Alkynes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Li, J., et al. (2007). Synthesis of 2-amino-5-nitrophenol. Chinese Journal of Organic Chemistry, 27(10), 1274-1276.
- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.
- BenchChem. (n.d.). 7-Nitrobenzofuran.
- PubChem. (n.d.). 2-Iodo-5-methyl-3-nitrophenol.
- Pirouz, M., et al. (2018). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Tetrahedron Letters, 59(23), 2264-2267.
- Taha, M., et al. (2024). Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties. Journal of Molecular Structure, 1311, 138398.
- Wu, X., et al. (2005). Pd-catalyzed copper-free carbonylative Sonogashira reaction of aryl iodides with alkynes for the synthesis of alkynyl ketones and flavones by using water as a solvent. The Journal of Organic Chemistry, 70(15), 6097-100.
- Wang, C., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances, 13(45), 31653-31657.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol.
- Zhang, Y., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
- Lin, S., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(25), 8931–8938.
- Zhang, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28436-28456.
- Wang, C., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances, 13(45), 31653-31657.
- Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12424-12484.
- Wang, L., et al. (2012). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry, 10(36), 7296-7303.
- Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.
- Organic Chemistry Portal. (n.d.).
- CN105837452A. (2016). Production method of 2-methyl-5-nitrophenol.
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- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing side reactions during 7-Methylbenzofuran-5-amine coupling
Introduction: The Reactivity Landscape
As a Senior Application Scientist, I often see researchers treat 7-methylbenzofuran-5-amine as a standard aniline. It is not. This scaffold presents a unique "push-pull" electronic environment. The electron-rich benzofuran ring (a masked enol ether) pushes electron density, while the primary amine at position 5 acts as a strong nucleophile. The methyl group at position 7 provides crucial steric blocking against ortho-substitution at that site, but it also increases the lipophilicity and electron density of the ring system.
This guide addresses the three critical failure modes: Oxidative Degradation , Regio-irregular Electrophilic Attack , and Catalyst Deactivation .
Module 1: Amide Coupling (HATU/EDC/T3P)
Context: You are attempting to couple 7-methylbenzofuran-5-amine with a carboxylic acid and observing low yields or dark impurities ("tar").
Q1: Why does my reaction mixture turn black/dark brown within minutes of adding the amine?
Diagnosis: Rapid Oxidative Polymerization (Aniline Oxidation). Mechanism: Electron-rich anilines are prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen or trace metal impurities. The resulting radical cations dimerize or polymerize into azo-like tars. The Fix (Self-Validating Protocol):
-
Degas Solvents: Sparge DMF/DCM with Argon for 15 minutes before adding the amine.
-
Order of Addition:
-
Incorrect: Acid + HATU + Base + Amine (all at once).
-
Correct: Activate Acid + HATU + DIPEA for 5-10 mins. Then add the amine. This ensures the amine encounters an active ester immediately, rather than sitting as a free nucleophile susceptible to oxidation.
-
-
Validation: If the solution remains amber/yellow instead of black, oxidation is controlled.
Q2: I see the desired mass (M+H), but also a significant peak at M+H+133 (or similar adduct). What is happening?
Diagnosis: Guanidinium Adduct Formation (HATU side reaction). Mechanism: If the carboxylic acid activation is slow (steric hindrance), the amine reacts directly with the HATU uronium center instead of the activated acid. The Fix:
-
Switch Reagents: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P does not form guanidinium byproducts and is less prone to epimerization.
-
Protocol Adjustment: If you must use HATU, lower the equivalents to 0.98 eq relative to the acid, ensuring no unreacted HATU remains when the amine is added.
Q3: Could the benzofuran ring be reacting with my activated acid?
Diagnosis: Friedel-Crafts Acylation (Rare but possible with highly reactive acyl chlorides). Mechanism: The C2 and C3 positions of benzofuran are nucleophilic. If you generate a "hot" acylium ion (e.g., using oxalyl chloride/DMF), it may attack the furan ring instead of the amine. The Fix: Avoid acyl chlorides. Use mild activation (EDC/HOBt or T3P) to keep the electrophile "soft" and selective for the "hard" amine nucleophile.
Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Context: You are coupling the amine with an aryl halide and observing dehalogenation of the partner or no reaction.
Q4: The reaction stalls, and I recover unreacted amine. Is the catalyst dead?
Diagnosis: Heterocycle Chelation/Poisoning. Mechanism: The benzofuran oxygen and the free amine can form a stable, non-reactive chelate with Palladium, displacing the phosphine ligand. This is exacerbated by the 7-methyl group, which forces the amine into a specific conformation. The Fix:
-
Use Pre-catalysts: Do not use Pd(OAc)2 + Ligand. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure the active Pd(0) species is generated on the ligand, preventing early chelation by the substrate.
-
Ligand Choice: Use bulky, electron-rich biaryl phosphines like BrettPhos or tBuXPhos . The bulk prevents the benzofuran backbone from coordinating to the Pd center.
Q5: I see the "reduced" aryl partner (Ar-H) instead of the product. Why?
Diagnosis: Beta-Hydride Elimination / Hydrodehalogenation. Mechanism: If the coupling is slow, the Pd-Ar intermediate grabs a hydride (often from the solvent or the amine's alpha-protons if available, though less likely here) and eliminates. The Fix:
-
Solvent Switch: Move from Dioxane/Isopropanol to Toluene or DME . Avoid alcohols.
-
Temperature Ramp: Start at 60°C. High heat (>100°C) promotes dehalogenation over reductive elimination in difficult couplings.
Module 3: Visualization & Troubleshooting Logic
Troubleshooting Flowchart: Amide Coupling
Caption: Logical decision tree for diagnosing failure modes in amide coupling of benzofuran amines.
Mechanism: Competitive Sites of Reactivity
Caption: Reactivity map highlighting the steric protection of C6 by the 7-methyl group and the vulnerability of C2/C4.
Module 4: Comparative Data & Protocols
Table 1: Coupling Reagent Performance Matrix
| Reagent | Primary Risk | Benefit for 7-Me-Benzofuran | Recommended Condition |
| HATU | Guanidinium adducts; High cost. | Fast kinetics (good for sluggish amines). | DMF, DIPEA, 0°C → RT. Add amine last.[1] |
| EDC/HOBt | Urea byproduct removal; Slow. | Mild activation; Low risk of C2-acylation. | DCM/DMF, RT.[1] Good for scale-up. |
| T3P | Low reactivity with sterically hindered acids. | Gold Standard. No epimerization; Easy workup. | EtOAc or Me-THF, Pyridine (2-3 eq), 0°C. |
| SOCl2 | High Risk: Ring chlorination/acylation. | Cheap; High reactivity. | Avoid unless amine is highly deactivated. |
Standard Operating Procedure (SOP): T3P-Mediated Coupling
Use this protocol to minimize oxidation and side reactions.
-
Preparation: Charge reaction vessel with Carboxylic Acid (1.0 eq) and 7-Methylbenzofuran-5-amine (1.1 eq).
-
Solvent: Add anhydrous EtOAc (10 V). Note: Ethyl acetate suppresses radical oxidation better than DMF.
-
Base: Cool to 0°C. Add Pyridine (3.0 eq) or DIPEA (2.5 eq).
-
Coupling: Add T3P (50% in EtOAc, 1.5 eq) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT. Stir 2-4 hours.
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (removes unreacted amine and pyridine), then sat. NaHCO3 (removes unreacted acid).
-
Result: High purity amide with minimal "tar" formation.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[3] Wiley. (Referencing Benzofuran reactivity profiles and electrophilic substitution preferences). Link
-
Pattarawarapan, M., et al. (2020). Recent advances in the synthesis of benzofurans and their applications. Tetrahedron, 76, 131135. (Context for 7-methyl substitution effects). Link
Sources
Technical Support Center: Recrystallization of 7-Methylbenzofuran-5-amine
Prepared by: Senior Application Scientist, Purification & Separation Division
This guide provides in-depth technical support for researchers, chemists, and drug development professionals on the purification of 7-Methylbenzofuran-5-amine via recrystallization. We will move beyond generic protocols to address the specific chemical nature of this molecule, offering a framework for logical solvent selection and troubleshooting common experimental challenges.
Section 1: Understanding the Molecule - Key Considerations for Solvent Selection
7-Methylbenzofuran-5-amine is a heterocyclic aromatic amine. Its structure dictates its solubility behavior and presents unique purification challenges.
-
Benzofuran Core: The fused bicyclic aromatic system is largely non-polar and hydrophobic. This suggests solubility in aromatic solvents (e.g., Toluene) or moderately polar solvents that can engage in π-stacking.
-
Amine Group (-NH2): This is a polar, basic functional group capable of hydrogen bonding. This moiety increases the molecule's affinity for polar protic solvents like alcohols (e.g., Ethanol, Methanol). However, aromatic amines are susceptible to oxidation, which can lead to colored impurities.
-
Methyl Group (-CH3): This is a small, non-polar alkyl group that slightly increases the molecule's hydrophobic character.
The key to successful recrystallization is finding a solvent or solvent system that can navigate this dualistic polar/non-polar character. The ideal solvent must fully dissolve the compound at an elevated temperature but allow it to become insoluble and crystallize upon cooling.[1][2][3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single best solvent for recrystallizing 7-Methylbenzofuran-5-amine?
There is no universally "best" single solvent, as the optimal choice depends heavily on the specific impurities present in your crude sample. The goal of recrystallization is to find a solvent that dissolves the target compound well when hot but the impurities either not at all or very well even when cold. Based on the structure and literature precedents for similar benzofuran derivatives, a systematic screening is the most reliable approach.[4][5][6]
Recommended starting solvents for screening include:
-
Alcohols (Ethanol, Methanol, Isopropanol)
-
Esters (Ethyl Acetate)
-
Ketones (Acetone)
-
Aromatic Hydrocarbons (Toluene)
-
Solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane)
Q2: How do I perform a solvent screen efficiently?
A small-scale test is essential to avoid wasting your bulk material.[7][8] Use small test tubes and a few milligrams of your crude product for each solvent test. The goal is to observe which solvent provides a significant difference in solubility between its boiling point and room/ice temperature.
Q3: What is a solvent-pair system and when is it necessary?
A solvent-pair system is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[9]
This method is ideal for 7-Methylbenzofuran-5-amine if you find, for example, that it is very soluble in methanol (even when cold) and insoluble in water. You would dissolve the compound in a minimum amount of hot methanol and then add water dropwise until the solution becomes persistently cloudy (turbid). A few drops of methanol are then added to redissolve the solid, and the solution is allowed to cool slowly.[9]
Q4: The amine group is basic. Does this require special handling?
Yes. The basicity of the amine means it can react with acidic solvents. While some amines can be purified using acids like acetic acid, this may form a salt, altering your target molecule.[10] For purifying the neutral amine, it is best to avoid acidic conditions. Furthermore, aromatic amines can be sensitive to air oxidation, especially at high temperatures, which often manifests as a yellow, orange, or brown discoloration. If this is a concern, performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) may improve purity.
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol is designed to efficiently identify a suitable solvent or solvent pair using a minimal amount of crude material.
Objective: To identify a solvent that dissolves 7-Methylbenzofuran-5-amine when hot but not when cold.
Methodology:
-
Place ~15-20 mg of impure 7-Methylbenzofuran-5-amine into a small test tube.
-
Add a candidate solvent dropwise (e.g., ethanol) at room temperature, swirling after each drop, up to ~0.5 mL.
-
Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent. It may, however, be a "good" solvent for a solvent-pair system.
-
-
If the solid is not fully soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[8]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Be patient and add only the minimum amount required.[7]
-
Observation B: If a very large volume of solvent is required, its dissolving power is too low.
-
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If no crystals appear, gently scratch the inside of the test tube with a glass rod just below the solvent line to create nucleation sites.[11]
-
Cool the test tube further in an ice-water bath for 15-20 minutes.
-
Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble at high temperatures, and which yields a good crop of crystals upon cooling.[2]
Diagram 1: Solvent Screening Logic
Caption: Flowchart for single-solvent screening.
Protocol 2: Bulk Recrystallization Workflow
Objective: To purify the bulk of the crude 7-Methylbenzofuran-5-amine using the optimal solvent identified in Protocol 1.
-
Place the crude solid in an Erlenmeyer flask (its conical shape reduces solvent evaporation).
-
Add the chosen solvent in small portions and heat the flask on a hot plate. Bring the solution to a gentle boil to dissolve the solid. Add the minimum amount of boiling solvent needed to fully dissolve the compound.[7]
-
Decolorization (Optional): If the hot solution is colored (and the pure compound is known to be colorless), it may indicate oxidized impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[12]
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[11]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
-
Allow the crystals to dry completely. Assess purity by determining the melting point and comparing it to the literature value.
Diagram 2: Full Recrystallization Workflow
Caption: Step-by-step bulk recrystallization process.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not saturated. 2. Supersaturation. The solution is saturated, but crystallization has not been initiated. | 1. Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[11] 2. Try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the crude material to induce crystallization.[11] |
| The compound "oils out" as a liquid. | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly (e.g., by placing the flask in a beaker of hot water and letting both cool together).[11] 2. Choose a solvent with a lower boiling point. |
| Crystal yield is very low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the final crystals with solvent that was not ice-cold. | 1. Evaporate some of the filtrate and cool again to recover a second crop of crystals (which may be less pure). 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[12] 3. Always use a minimum amount of ice-cold solvent for the final wash.[7] |
| Crystals are discolored. | 1. Oxidation of the amine. 2. Colored impurities were not removed. | 1. Repeat the recrystallization, but this time add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[3] Consider using an inert atmosphere if oxidation is persistent. |
Section 5: Data Reference Table
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes and Potential Use |
| Water | 100 | High | Good anti-solvent for solvent pairs (e.g., with Ethanol or Acetone). Unlikely to dissolve the compound on its own.[9] |
| Methanol | 65 | High | Good "good" solvent. May dissolve the compound too well even when cold. Often used in solvent pairs.[5][13] |
| Ethanol | 78 | High | Excellent starting point. Balances polarity for the amine with some affinity for the aromatic core.[5][6] |
| Acetone | 56 | Medium-High | A strong solvent, may have high solubility even when cold. Its low boiling point makes it easy to remove.[13] |
| Ethyl Acetate | 77 | Medium | Good candidate. The ester group offers moderate polarity. Often used in pairs with hexane or petroleum ether.[14] |
| Toluene | 111 | Low | May effectively dissolve the non-polar benzofuran core, but might struggle with the polar amine group. |
| Hexane / Petroleum Ether | ~69 | Very Low | Unlikely to dissolve the compound on its own. Excellent choice as an "anti-solvent" or "bad" solvent in a solvent-pair system.[4][6][14] |
References
-
Scribd. Solvent Selection and Recrystallization Guide. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
-
University of California, Irvine. Recrystallization. Available from: [Link]
- Google Patents. US3147280A - Preparation of benzofuran derivatives.
-
California State University, Fullerton. Recrystallization1. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
Cuestiones de Fisioterapia. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]
-
PubChem, National Institutes of Health. 7-Methylbenzofuran. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
Asian Publication Corporation. Synthesis and Crystal Structure of Benzofuran Derivative. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Available from: [Link]
-
University of Toronto. recrystallization, filtration and melting point. Available from: [Link]
-
University of Colorado Boulder. recrystallization.pdf. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 7-Methylbenzofuran-5-amine
Topic: Removal of Unreacted 7-Methylbenzofuran-5-amine (7-MBFA) from Reaction Mixtures Document ID: TSC-PUR-7MBFA-001 Status: Active Audience: Medicinal Chemists, Process Chemists
Introduction: The Challenge of Lipophilic Anilines
You are likely here because you have a crude reaction mixture containing your desired product and unreacted 7-Methylbenzofuran-5-amine (7-MBFA) .
The Problem: 7-MBFA is a "sticky" impurity.
-
Lipophilicity: The benzofuran core and methyl group significantly increase LogP, making it reluctant to leave organic solvents during standard aqueous washes.
-
Weak Basicity: As an aniline derivative (pKa ~4.0–5.0), it does not protonate as readily as aliphatic amines. A casual wash with weak acid often fails to sequester it entirely into the aqueous phase.
-
Oxidative Instability: Like many electron-rich anilines, it oxidizes rapidly, creating colored impurities that streak on chromatography columns.
This guide provides three tiered workflows to eliminate 7-MBFA, ranging from bulk extraction to high-precision scavenging.
Decision Matrix: Select Your Workflow
Use the following logic tree to determine the most efficient purification method based on your scale and the nature of your product.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on product chemistry and reaction scale.
Module 1: Acid-Base Extraction (The Workhorse)
Best For: Neutral or Acidic products | Scale > 500 mg
Because 7-MBFA is a weak base, you must lower the pH significantly to force it into the aqueous layer. However, the lipophilic benzofuran ring fights this partition.
Protocol
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it increases emulsion risk with benzofurans.
-
The Acid Wash: Wash the organic layer 3x with 1M HCl .
-
Why? You need a pH < 2 to fully protonate the aniline nitrogen (converting it to the water-soluble hydrochloride salt).
-
-
The "Pro-Tip" Wash (Crucial): If the amine persists, perform a final wash with 10% Aqueous Copper(II) Sulfate (CuSO₄) .[1]
-
Validation: Check the organic layer by TLC.[3] If 7-MBFA is absent, dry over Na₂SO₄ and concentrate.
Troubleshooting Extraction
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | Benzofuran surfactants | Add solid NaCl (brine saturation) or filter the biphasic mixture through a pad of Celite. |
| Amine stays in Organic | pH not low enough | The aqueous layer must be acidic after mixing. Check aqueous pH.[4] If >2, add stronger acid (2M HCl). |
| Product precipitates | Product is acid-sensitive | STOP. Switch to Module 2 (Scavenging). |
Module 2: Chemical Scavenging (Polishing)
Best For: Small scale (< 500 mg) | Acid-sensitive products | Removing trace impurities
When extraction is too harsh or inefficient, use solid-supported scavengers. These are polymer beads functionalized with electrophiles that react covalently with the unreacted amine (nucleophile), allowing you to filter the impurity away.
Mechanism: The Electrophilic Trap
We use PS-Isocyanate or PS-Benzaldehyde .
-
Reaction: Resin-N=C=O + 7-MBFA (NH2) → Resin-Urea-Benzofuran
-
The impurity becomes chemically bound to the bead.
Figure 2: Mechanism of solid-phase scavenging. The amine impurity is covalently bound to the resin and removed via filtration.
Protocol
-
Equivalents: Calculate the excess of 7-MBFA. Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity (not the product).
-
Solvent: Dissolve crude in DCM or THF (Resins swell best in these).
-
Incubation: Shake (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–16 hours .
-
Filtration: Filter through a fritted syringe or funnel. Rinse resin with DCM.
-
Result: The filtrate contains your product; the amine is trapped on the filter.
Module 3: Chromatographic Purification
Best For: Difficult separations | When Product is also an Amine[1][3]
If both your product and 7-MBFA are amines, extraction will fail (both will protonate). You must rely on chromatography.
The "Tailing" Issue
Aromatic amines interact strongly with the acidic silanol groups on silica gel, causing broad, streaky peaks (tailing) that co-elute with your product.
Solution: The Triethylamine (TEA) Block
You must deactivate the silica surface.
-
Mobile Phase: Prepare Hexane:EtOAc (or DCM:MeOH) as required.
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Gradient: 7-MBFA is relatively non-polar for an amine. Expect it to elute early in a gradient (often 10–30% EtOAc in Hexane).
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned black. Is my product destroyed? A: Not necessarily. 7-MBFA and other aniline derivatives oxidize easily to form "aniline black" type impurities. These are often present in trace amounts but have high extinction coefficients (very dark). A short silica plug filtration usually removes the colored oligomers.
Q: Can I use reverse-phase (C18) chromatography? A: Yes. However, you must control pH.
-
Low pH (0.1% Formic Acid): 7-MBFA will be protonated (ionized) and elute near the solvent front (very early).
-
High pH (10mM Ammonium Bicarbonate): 7-MBFA will be neutral and retain longer, behaving like a standard lipophilic organic.
-
Strategy: If your product is neutral, use Low pH to flush the amine out early.
Q: I don't have PS-Isocyanate. Can I use acetic anhydride? A: Yes, in solution phase. Adding acetic anhydride will convert 7-MBFA to the corresponding acetamide. This usually changes the Rf value significantly (making it less polar or more polar depending on the system), allowing for easier separation by column chromatography. Warning: Ensure your product does not react with anhydrides.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction principles).
-
Biotage. "Strategies for Work-up and Purification: Scavengers." Biotage Technical Guide. Link (Authoritative source on solid-supported scavenger protocols).
-
Sigma-Aldrich (Merck). "Fundamental of Solid Phase Scavenging." Technical Bulletin. Link
-
University of Rochester. "Workup for Removing Amines." Not Voodoo X Guide. Link (Source for the Copper Sulfate wash technique).
Sources
Technical Guide: Stability & Handling of 7-Methylbenzofuran-5-amine
Introduction
7-Methylbenzofuran-5-amine (CAS: 17059-52-8) is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents. Its structural duality—an electron-rich benzofuran core coupled with a primary aromatic amine—makes it chemically versatile but inherently unstable.
Users frequently report stock solutions turning pink, brown, or black within hours. This is not a contamination issue; it is a rapid oxidative cascade. This guide provides the mechanistic understanding and protocols required to prevent this degradation.
Module 1: Diagnosis & Root Cause Analysis
Before attempting stabilization, confirm the degradation profile.
The "Pink Solution" Phenomenon
The most common support ticket regarding this compound involves a color shift from clear/pale yellow to pink or dark brown.
-
Symptom: Solution turns pink within 2–4 hours at room temperature.
-
Root Cause: Auto-oxidation of the primary amine. Like aniline, the C5-amine undergoes single-electron transfer (SET) to form a radical cation, leading to polymerization into colored azo-like compounds or quinone imines.
-
Secondary Cause: Photo-oxidation. The benzofuran ring is UV-active. Exposure to ambient light accelerates the formation of reactive oxygen species (ROS), which attack the electron-rich furan double bond.
Analytical Verification (LC-MS)
If you observe degradation, look for these tell-tale signals in your LC-MS data:
-
M+16 peak: Indicates N-hydroxylation (R-NH-OH) or formation of a benzofuran epoxide.
-
M+14 peak: Indicates oxidation to a nitroso species (rare but possible).
-
Dimer peaks (2M-2): Indicates azo-coupling (R-N=N-R).
Module 2: Solvent & Storage Engineering
The choice of solvent is the single biggest determinant of stability.
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Technical Notes |
| DMSO (Anhydrous) | ⭐⭐⭐ (High) | Hygroscopicity | Best for biological stocks. Must be stored under Argon. Absorbed water accelerates oxidation. |
| Acetonitrile (MeCN) | ⭐⭐⭐ (High) | Volatility | Excellent for chemical synthesis intermediates. Degas thoroughly. |
| Ethanol/Methanol | ⭐ (Low) | Proticity | Protic solvents stabilize radical intermediates, actually accelerating oxidation rates. Avoid for long-term storage. |
| DMF | ⭐⭐ (Med) | Hydrolysis | Good solubility, but commercial DMF often contains amine impurities that catalyze degradation. |
| Ethers (THF) | ⛔ (Critical) | Peroxides | THF forms peroxides that rapidly oxidize the amine to N-oxides. Do not use. |
The pH Factor
Aromatic amines are susceptible to oxidation in their neutral (free base) state.
-
Strategy: Protonation protects the nitrogen lone pair.
-
Implementation: If your assay tolerates it, store the compound in a slightly acidic buffer (pH 4–5) or add 1 equivalent of HCl to generate the hydrochloride salt in situ for storage.
Module 3: Master Protocol for Stock Preparation
This protocol is designed to eliminate the three vectors of decay: Oxygen, Light, and Moisture.
Reagents Required[1][2][3][4][5][6]
-
7-Methylbenzofuran-5-amine (Solid)
-
Anhydrous DMSO (99.9%, Sure/Seal™ or equivalent)
-
Argon gas (preferred over Nitrogen due to higher density)
-
Amber glass vials (silanized preferred)
Step-by-Step Workflow
1. Environmental Control
Do not open the source bottle in open air if possible. If a glovebox is unavailable, use an inverted funnel with a high flow of Argon over the balance.
2. Solvent Degassing (The "Freeze-Pump-Thaw" Alternative)
Why? Commercial "anhydrous" solvents still contain dissolved oxygen. Method: Sparge the DMSO with Argon for 15 minutes using a long needle. This displaces dissolved O₂.
3. Dissolution & Sealing
Dissolve the solid rapidly. Immediately overlay the solution with a blanket of Argon. Do not bubble gas through the solution after adding the solid (to avoid aerosolizing the compound); flow it over the liquid.
4. Storage
Store at -80°C . At -20°C, DMSO is a solid, but "pockets" of unfrozen eutectic mixture can concentrate salts and oxygen, leading to "freeze-concentration degradation." -80°C ensures total vitrification.
Visualization: Safe Handling Workflow
Figure 1: Optimized workflow for preparing oxidation-resistant stock solutions.
Module 4: Mechanistic Insight (The "Why")
Understanding the degradation pathway allows you to predict risks in new experimental conditions.
The 7-methyl group provides slight steric bulk, but the 5-amine is electronically coupled to the benzofuran oxygen. This makes the ring system highly electron-rich (nucleophilic).
The Degradation Cascade:
-
Initiation: Light or trace metal ions (Fe³⁺, Cu²⁺) abstract an electron from the amine nitrogen.
-
Propagation: The resulting radical cation (
) is highly acidic and loses a proton to form a neutral radical. -
Termination (Color Formation): Two radicals couple to form hydrazines or react with oxygen to form iminoquinones (intense chromophores).
Visualization: Degradation Pathway[7]
Figure 2: The oxidative cascade leading to the characteristic pink/brown discoloration.
Module 5: Troubleshooting & FAQs
Q: My solution turned pink. Is it still usable? A: If the color is faint pink, purity is likely >98% and it may be usable for rough screening (IC50 > 1µM). If it is dark brown or opaque, the effective concentration has dropped significantly, and toxic degradation products (quinones) may interfere with biological assays. Discard and prepare fresh.
Q: Can I use Ascorbic Acid (Vitamin C) to stabilize it? A: Yes. Adding 0.1% w/v Ascorbic Acid to aqueous buffers containing the compound significantly retards oxidation. However, ensure ascorbic acid does not interfere with your specific assay readout (e.g., redox-sensitive probes).
Q: Why does the 7-methyl group not prevent this? A: The methyl group is at position 7, while the amine is at position 5. They are meta to each other. While the methyl group adds electron density (making the ring slightly more prone to oxidation), it does not sterically block the nitrogen atom from reacting with oxygen.
Q: How long can I keep the stock at 4°C? A: Less than 24 hours. We strictly recommend -20°C or lower for any duration exceeding 1 day.
References
-
Oxidation of Aromatic Amines
-
Handling Air-Sensitive Reagents
- Protocol: Standard techniques for inert atmosphere manipul
- Source: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
-
Benzofuran Reactivity
- Data: Impact of protic vs. aprotic solvents on radical propagation rates.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. Benzofuran, 7-methyl- [webbook.nist.gov]
- 7. PubChemLite - 7-methyl-1-benzofuran-5-amine hydrochloride (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 8. 7-Methylbenzofuran | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Column chromatography conditions for 7-Methylbenzofuran-5-amine separation
The following technical guide is structured as a Knowledge Base Article (KBA-7MB-05) within a specialized chemical purification support center. It synthesizes specific structural properties of 7-Methylbenzofuran-5-amine with advanced chromatographic principles.
Executive Summary
7-Methylbenzofuran-5-amine is a lipophilic, aromatic primary amine. Its purification presents two distinct challenges:
-
Silanol Interaction: The basic amino group (
) interacts strongly with acidic silanols on standard silica gel, leading to peak tailing and yield loss. -
Oxidative Instability: Electron-rich anilines are prone to oxidation (browning) on the column if exposed to air or acidic media for prolonged periods.
This guide provides the Standard Operating Procedure (SOP) for isolating this compound from its synthetic precursor (typically 7-methyl-5-nitrobenzofuran) and oxidation byproducts.
Standard Operating Procedure (SOP)
Stationary Phase Selection
For this separation, three stationary phases are evaluated. Method A is the standard cost-effective approach; Method B is recommended for high-value/small-scale batches.
| Parameter | Method A (Standard) | Method B (High Purity/Lab Scale) |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Amine-Functionalized Silica ( |
| Surface Chemistry | Acidic (Silanols) | Basic (End-capped) |
| Modifier Required? | YES (Critical) | NO |
| Sample Loading | Dry load on Celite 545 | Liquid load or Dry load |
| Primary Risk | Tailing / Irreversible adsorption | Cost |
Mobile Phase Conditions
The polarity of the benzofuran core requires a moderately non-polar system. However, the amine functionality dictates the need for a basic modifier.
-
Modifier: Triethylamine (TEA) or
. -
Gradient Profile:
-
Equilibration: 95:5 Hex/EtOAc + 1% TEA .
-
Elution: Gradient from 5% to 40% EtOAc (+ 1% TEA constant).
-
CRITICAL PROTOCOL: You must pre-saturate the silica column with the mobile phase containing TEA for at least 2 Column Volumes (CV) before loading the sample. This neutralizes active silanol sites [1].[1]
Synthesis & Impurity Profile
Understanding the mixture is key to separation. The amine is typically synthesized via reduction of the nitro-precursor.
| Compound | Structure Characteristics | Relative Polarity ( | Elution Order |
| 7-Methyl-5-nitrobenzofuran | Non-polar, e- withdrawing group | High ( | 1st (Fast) |
| 7-Methylbenzofuran-5-amine | Target , Basic H-bond donor | Medium ( | 2nd |
| Azo-dimers / N-Oxides | Highly polar, oxidation byproducts | Low ( | Retained |
Method Development Workflow
The following diagram illustrates the decision logic for optimizing this specific separation.
Figure 1: Method development logic flow for aromatic amine purification.
Troubleshooting Guide
Issue 1: "My product peak is tailing (streaking) badly."
Cause: The amine protons on the 5-position are hydrogen-bonding with the acidic silanols (
-
Mobile Phase Modifier: Ensure you have added 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both solvent bottles (A and B).
-
Column Pre-treatment: Did you flush the column with base before injection? If not, the first few grams of silica acted as a "trap," smearing your band.
-
Reference: "Basic amines interact strongly with silica gel... introduction of a competing amine (modifier) helps to neutralize the acidic silica surface."[2] [2]
Issue 2: "The compound turned brown/black on the column."
Cause: Oxidative decomposition. Anilines are sensitive to oxidation, which is catalyzed by the high surface area and slight acidity of silica. Solution:
-
Speed: Run the column faster. Do not leave the compound on the column overnight.
-
Inert Gas: Flush the dry silica column with Nitrogen (
) before equilibration. -
Alternative Phase: Use Neutral Alumina instead of silica.[1] Alumina is less acidic and often gentler on sensitive amines [3].
Issue 3: "I cannot separate the amine from the nitro-precursor."
Cause: While the nitro group is less polar, high solvent strength (too much EtOAc early) can compress the separation. Solution:
-
Start Weaker: Begin with 100% Hexane (with 1% TEA). The nitro compound will elute very easily.
-
Step Gradient: Hold at 5-10% EtOAc until the nitro peak (UV 254nm) returns to baseline. Only then ramp to 30-40% EtOAc to elute the amine.
Frequently Asked Questions (FAQs)
Q: Can I use DCM/MeOH instead of Hexane/EtOAc? A: Yes. A gradient of DCM to 95:5 DCM/MeOH (with 1% TEA) is excellent for this compound. However, DCM is more expensive and environmentally hazardous. Use this system if the compound is insoluble in Hexane/EtOAc.
Q: Why do I need to dry load on Celite? A: 7-Methylbenzofuran-5-amine is likely a solid or viscous oil. Dissolving it in a strong solvent (like DCM) for liquid loading can cause "band broadening" if the solvent strength mismatches the mobile phase. Dry loading on Celite ensures the sample enters the column as a tight, narrow band [4].
Q: How do I remove the TEA after the column?
A: TEA has a boiling point of ~89°C. It will co-evaporate with your solvent on the rotovap. If traces remain, dissolve the product in DCM and wash with a saturated
References
-
Biotage. "Successful Flash Chromatography: Organic Amines." Biotage Knowledge Base. Accessed Feb 10, 2026. [Link]
-
Teledyne ISCO. "RediSep Amine Functionalized Column: Purification of Basic Heterocycles."[3] Teledyne ISCO Application Notes. Accessed Feb 10, 2026. [Link]
-
University of Rochester. "Chromatography: The Solid Phase - Choosing Media for Separation." Department of Chemistry. Accessed Feb 10, 2026. [Link]
-
Teledyne ISCO. "Overview of Silicas and Best Practices for Flash Chromatography." Teledyne ISCO Webinars. [Link]
Sources
Validation & Comparative
1H NMR spectrum interpretation of 7-Methylbenzofuran-5-amine
Technical Deep Dive: Structural Elucidation of 7-Methylbenzofuran-5-amine via 1H NMR
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]
Executive Summary & Structural Context
7-Methylbenzofuran-5-amine (CAS: 225668-36-6) represents a privileged scaffold in medicinal chemistry, often serving as a bioisostere for indole-based alkaloids or as a precursor for H3 receptor antagonists.[1]
In synthetic workflows, distinguishing this specific regioisomer from its analogs (e.g., 2-methyl or 4-methyl variants) is critical but prone to error due to the subtle electronic effects of the bicyclic system.[1] This guide provides a comparative analysis of the 1H NMR spectral signature of 7-methylbenzofuran-5-amine, contrasting it with common isomers and theoretical baselines to ensure unambiguous identification.
Comparative Spectral Analysis
To interpret the spectrum accurately, we must compare the target molecule against the unsubstituted benzofuran scaffold to isolate the substituent effects.[1]
Table 1: Chemical Shift Comparison (Predicted vs. Baseline)
Solvent: DMSO-d6 (Preferred for polar amines to visualize -NH2 protons)
| Proton Position | Type | Multiplicity | Baseline (Benzofuran) | Target (7-Me-5-NH2) | Mechanistic Rationale |
| H-2 | Furan | Doublet ( | 7.95 | 7.75 – 7.85 | Minimal effect from C5/C7 subs; retains characteristic downfield shift.[1] |
| H-3 | Furan | Doublet ( | 6.95 | 6.70 – 6.80 | Slight shielding via resonance from C5-amine lone pair donation. |
| H-4 | Benzene | Doublet ( | 7.60 | 6.60 – 6.70 | Diagnostic: Strong shielding (Ortho to -NH2).[1] |
| H-6 | Benzene | Doublet ( | 7.25 | 6.45 – 6.55 | Diagnostic: Shielded by C5-NH2 (Ortho) and C7-Me (Ortho).[1] |
| H-7 | Benzene | Triplet / Multiplet | 7.50 | — | Replaced by Methyl group. |
| 7-CH3 | Alkyl | Singlet | — | 2.35 – 2.45 | Characteristic benzylic methyl shift. |
| 5-NH2 | Amine | Broad Singlet | — | 4.50 – 5.00 | Exchangeable; broadens or disappears in CDCl3/D2O. |
Note on Solvent Effects: In
, the amine protons typically appear upfield (3.0–4.0 ppm) and may merge with the baseline or water peak.[1] DMSO-d6 is recommended to lock the amine protons and separate the aromatic signals.
Detailed Interpretation Workflow
The elucidation of 7-methylbenzofuran-5-amine relies on a specific logic flow to rule out isomers.
A. The Furan "Fingerprint" (H2 & H3)
The most robust starting point is the furan ring.[1]
-
Observation: You should observe two doublets with a coupling constant (
) of Hz. -
Differentiation:
-
If H3 (approx 6.7 ppm) is missing and replaced by a methyl singlet
You have 3-methylbenzofuran . -
If H2 (approx 7.8 ppm) is missing
You have 2-methylbenzofuran .[1] -
Target Confirmation: Both doublets are present, confirming the furan ring is unsubstituted.
-
B. The Benzene Ring Pattern (H4 & H6)
The benzene ring bears the substituents.[1] In the unsubstituted scaffold, protons H4, H5, H6, and H7 form a complex ABCD system.[1] In the target molecule, this simplifies to an AX system (two meta-coupled protons).[1]
-
H4 (Proton at C4): Appears as a doublet (
Hz).[1] It is significantly shielded (moved upfield) by the ortho-amine group. -
H6 (Proton at C6): Also a doublet (
Hz).[1] This proton is unique because it is "sandwiched" between the amine (C5) and the methyl (C7).[1] This often makes it the most upfield aromatic signal.
C. The Methyl Group (Regioisomer Check)
The position of the methyl group is often the hardest to prove by 1H NMR alone without NOE (Nuclear Overhauser Effect) data.[1]
-
7-Methyl (Target): The methyl singlet (
ppm) will likely show a weak NOE correlation to H6 but NO correlation to H2 or H3.[1] -
4-Methyl Isomer: The methyl would show NOE correlation to H3.
Visualization: Isomer Differentiation Logic
The following diagram outlines the decision tree for distinguishing the target from its likely synthetic byproducts.
Figure 1: Decision logic for distinguishing 7-methylbenzofuran-5-amine from common regioisomers using 1H NMR coupling constants.
Experimental Protocol: Standardized Acquisition
To ensure data integrity and reproducibility, the following protocol is recommended. This minimizes solvent-solute interactions that can obscure the amine peak.
Materials:
-
Analyte: >5 mg of 7-Methylbenzofuran-5-amine (dried under high vacuum for 4h).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Method:
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Critical: Do not heat the sample to dissolve, as this may accelerate proton exchange with residual water.[1]
-
Acquisition Parameters (400 MHz or higher):
-
Processing:
-
Apodization: Exponential multiplication (LB = 0.3 Hz).[1]
-
Phasing: Manual phasing is preferred over automatic for the broad amine peak.
-
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
Troubleshooting & Anomalies
| Anomaly | Cause | Solution |
| Missing -NH2 Peak | Rapid proton exchange with water in the solvent. | Use "dry" ampule solvents or add |
| H4/H6 Overlap | Similar electronic environments. | Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. C4 and C6 will have distinct carbon shifts (C6 is usually more shielded).[1] |
| Broad Methyl Peak | Restricted rotation or long-range coupling. | Methyl groups on aromatics can show small coupling to ortho-protons. This is normal. |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link[1]
-
Katritzky, A. R., & Pozharskii, A. F. (2011).[1] Handbook of Heterocyclic Chemistry. Elsevier. (Provides baseline shifts for benzofuran systems). Link
-
PubChem Compound Summary. (2024). 7-methyl-1-benzofuran-5-amine.[2] National Center for Biotechnology Information. Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Source for substituent additivity rules). Link[1]
Sources
Structural Profiling of 7-Methylbenzofuran-5-amine: A Medicinal Chemistry Guide
Executive Summary
In the landscape of heterocyclic drug design, 7-Methylbenzofuran-5-amine represents a "privileged scaffold"—a core structure capable of serving as a ligand for diverse biological targets, including Histamine H3 receptors, 11β-HSD1 enzymes, and various kinases.
This guide provides a structural and functional comparison of this scaffold against its primary analogs: the non-methylated Benzofuran-5-amine and the bioisosteric Indole-5-amine . We focus on the "Magic Methyl" effect at the C7 position, analyzing its impact on metabolic stability, lipophilicity, and binding affinity.
Part 1: Structural & Electronic Comparison
The introduction of a methyl group at the C7 position of the benzofuran ring is not merely a cosmetic change; it fundamentally alters the physicochemical profile of the molecule. Below is a comparative analysis of the 7-Methyl analog against its closest structural relatives.
Comparative Physicochemical Profile
| Feature | 7-Methylbenzofuran-5-amine | Benzofuran-5-amine (Baseline) | 5-Aminoindole (Bioisostere) |
| Molecular Weight | 147.18 g/mol | 133.15 g/mol | 132.16 g/mol |
| cLogP (Lipophilicity) | ~2.05 | ~1.64 | ~1.20 |
| H-Bond Donors | 2 (Amine) | 2 (Amine) | 3 (Amine + Indole NH) |
| H-Bond Acceptors | 2 (Amine + Furan O) | 2 (Amine + Furan O) | 1 (Amine only) |
| pKa (Conj. Acid) | ~4.8 (Predicted) | ~4.5 | ~5.8 |
| Metabolic Liability | Low (C7 blocked) | High (C7 open to hydroxylation) | High (N1/C7 open) |
The "Magic Methyl" Effect at Position 7
The C7-methyl group exerts two critical effects utilized in lead optimization:
-
Conformational Restriction: It introduces steric bulk that can restrict the rotation of adjacent substituents, potentially locking the molecule into a bioactive conformation.
-
Metabolic Blocking: The C7 position in benzofurans is electron-rich and prone to CYP450-mediated hydroxylation. Methylation at this site effectively "caps" this metabolic soft spot, extending the half-life (
) of the pharmacophore.
Part 2: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional logic of the 7-Methylbenzofuran-5-amine scaffold, highlighting interaction points and metabolic advantages.
Figure 1: SAR map detailing the functional roles of the 7-methylbenzofuran-5-amine substituents. The 7-Methyl group is critical for metabolic stability.
Part 3: Experimental Protocol – Synthesis & Validation
For researchers synthesizing this intermediate, the most robust pathway involves the reduction of the nitro-precursor. This protocol ensures high yield and purity suitable for biological assays.
Protocol: Reduction of 7-Methyl-5-nitrobenzofuran to 5-Amine
Objective: To generate the active amine scaffold from its nitro precursor without over-reducing the furan ring (a common pitfall with high-pressure hydrogenation).
Reagents:
-
Precursor: 7-Methyl-5-nitrobenzofuran (1.0 eq)
-
Iron Powder (Fe) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 7-Methyl-5-nitrobenzofuran in Ethanol/Water mixture in a round-bottom flask.
-
Activation: Add Ammonium Chloride and Iron powder to the solution.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring for 2–4 hours.-
Checkpoint: Monitor via TLC (System: Hexane/EtOAc 7:3). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).
-
-
Filtration: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine.
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Why this method?
We avoid catalytic hydrogenation (
Part 4: Application Case Study – H3 Receptor Antagonism
To demonstrate the utility of this scaffold, we examine its application in Histamine H3 receptor antagonists, a target for cognitive disorders (Alzheimer's, ADHD).
The Challenge: Early benzofuran H3 antagonists suffered from rapid metabolic clearance.
The Solution (7-Methyl Analog): Research indicates that substituting the standard benzofuran core with 7-methylbenzofuran derivatives improves metabolic stability.
-
Mechanism: The 5-amine acts as the linker to the basic headgroup (often a pyrrolidine), while the benzofuran core fits into the hydrophobic pocket of the GPCR.
-
Data Support: In comparative studies of benzofuran derivatives, analogs with substituents at the 7-position (blocking the metabolic "hotspot") often retain nanomolar affinity (
nM) while showing improved microsomal stability compared to unsubstituted analogs [1, 2].
Comparative Potency & Stability Flow
Figure 2: Optimization workflow demonstrating the strategic addition of the methyl group to solve metabolic instability.
References
-
Sun, M., et al. (2005). "Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency." Journal of Medicinal Chemistry.
-
Choi, Y., et al. (2015). "Benzofuran derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1 activity in rat adipose tissue." Biological and Pharmaceutical Bulletin.
-
PubChem. "7-methyl-1-benzofuran-5-amine."[1] National Library of Medicine.
-
Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
